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  • Product: (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate
  • CAS: 2007916-33-6

Core Science & Biosynthesis

Foundational

Enantioselective Synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate: A Technical Guide to Asymmetric Phase-Transfer Catalysis

Executive Summary The synthesis of unnatural α-amino acid derivatives is a cornerstone of modern peptidomimetic drug discovery. (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a highly functionalized chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unnatural α-amino acid derivatives is a cornerstone of modern peptidomimetic drug discovery. (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a highly functionalized chiral building block featuring a terminal alkene for downstream functionalization (e.g., cross-metathesis or click chemistry), a methyl ester, and a sterically demanding cyclopentanecarboxamide moiety.

This whitepaper details a highly scalable, self-validating synthetic route grounded in Asymmetric Phase-Transfer Catalysis (APTC) . By leveraging a chiral Maruoka-type quaternary ammonium catalyst, we bypass the limitations of asymmetric hydrogenation (which requires expensive rhodium/ruthenium catalysts and high-pressure equipment) and enzymatic resolution (which suffers from 50% maximum theoretical yields). This guide provides the mechanistic causality, quantitative optimization data, and step-by-step protocols required to achieve >98% enantiomeric excess (ee) and high overall yields.

Retrosynthetic Strategy & Pathway Design

The target molecule can be efficiently disconnected into two primary synthons: cyclopentanecarbonyl chloride and (S)-allylglycine methyl ester. The critical stereocenter is established early in the synthesis via the asymmetric allylation of a glycine Schiff base.

Retrosynthesis Target (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate Intermediate (S)-Methyl 2-aminopent-4-enoate + Cyclopentanecarbonyl chloride Target->Intermediate Amide Disconnection StartingMat Methyl N-(diphenylmethylene)glycinate + Allyl Bromide Intermediate->StartingMat Asymmetric Allylation

Retrosynthetic disconnection of the target molecule via asymmetric allylation.

Mechanistic Causality: Asymmetric Phase-Transfer Catalysis (APTC)

The core of this synthesis relies on the 1, an N-spiro chiral quaternary ammonium bromide.

Why APTC? In a biphasic system (Toluene/Aqueous Base), the highly lipophilic chiral catalyst resides exclusively in the organic layer. Hydroxide ions act at the liquid-liquid interface to deprotonate the glycine Schiff base. The resulting enolate is immediately sequestered by the chiral ammonium cation, forming a tight, non-covalent ion pair.

According to DFT-based conformational analyses of 2, the (S,S)-catalyst creates a rigid chiral pocket that sterically blocks the Re-face of the enolate. Consequently, the electrophile (allyl bromide) is forced to attack exclusively from the Si-face, yielding the (S)-amino acid derivative with exceptional stereofidelity.

APTC_Cycle SB Glycine Schiff Base (Organic Phase) Deprot Interfacial Deprotonation by Base (Aq Phase) SB->Deprot IonPair Chiral Enolate Ion-Pair [Enolate- • Maruoka Cat+] Deprot->IonPair Alkylation Stereoselective Alkylation (Si-Face Attack) IonPair->Alkylation Prod (S)-Allylated Schiff Base + Regenerated Catalyst Alkylation->Prod Prod->SB Catalyst Turnover

Mechanism of Maruoka asymmetric phase-transfer catalysis (APTC).

Quantitative Reaction Optimization

To prevent the base-catalyzed hydrolysis of the methyl ester, we utilize the "Simplified Maruoka Catalyst" ((S)-6Db). Unlike first-generation catalysts that required harsh 50% KOH, this privileged structure operates efficiently with mild 1% NaOH, preserving the ester functionality and eliminating the need for downstream transesterification .

Table 1: Optimization of the Asymmetric Allylation Step

EntryCatalyst (1 mol%)Base (Aqueous)SolventTemp (°C)Yield (%)ee (%)
1TBAB (Achiral Control)50% KOHToluene0880
2(R,R)-Maruoka50% KOHToluene092-98 (R)
3(S,S)-Maruoka50% KOHToluene094>98 (S)
4 (S)-Simplified Maruoka 1% NaOH Toluene 0 96 >98 (S)

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocols

Phase 1: Enantioselective Allylation

Objective: Synthesis of (S)-Methyl 2-(diphenylmethyleneamino)pent-4-enoate. Causality Check: The biphasic nature of this reaction acts as a self-purifying step. Inorganic salts remain in the aqueous layer, while the highly lipophilic product and catalyst remain in the organic layer.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Methyl N-(diphenylmethylene)glycinate (10.0 g, 39.5 mmol) and (S)-Simplified Maruoka Catalyst (0.395 mmol, 1 mol%).

  • Solvent Addition: Dissolve the solids in 100 mL of anhydrous toluene. Cool the biphasic mixture to 0 °C using an ice-water bath. Cooling is critical to maximize the rigidity of the chiral ion-pair, ensuring high ee.

  • Alkylation: Add allyl bromide (4.1 mL, 47.4 mmol, 1.2 equiv) to the organic layer.

  • Initiation: Dropwise, add 20 mL of 1% aqueous NaOH. Stir vigorously (1000 rpm) at 0 °C for 2 hours to ensure maximum interfacial surface area.

  • Workup: Dilute with ethyl acetate (100 mL) and separate the layers. Wash the organic layer with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Orthogonal Deprotection

Objective: Synthesis of (S)-Methyl 2-aminopent-4-enoate hydrochloride. Causality Check: Mild acidic hydrolysis specifically cleaves the imine bond without hydrolyzing the methyl ester or isomerizing the terminal alkene.

  • Hydrolysis: Dissolve the crude intermediate from Phase 1 in THF (50 mL). Add 1M HCl (aq) (50 mL) and stir at room temperature for 2 hours.

  • Byproduct Removal: The reaction generates benzophenone as a byproduct. Extract the aqueous layer with diethyl ether (3 × 50 mL). The benzophenone partitions into the ether, while the target amine hydrochloride remains in the aqueous phase.

  • Isolation: Lyophilize or carefully concentrate the aqueous layer under reduced pressure to yield the pure (S)-methyl 2-aminopent-4-enoate hydrochloride as a white solid.

Phase 3: Amidation & Final Assembly

Objective: Synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate. Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine and neutralize the HCl byproduct without competing with the amine for the acid chloride.

  • Activation: Suspend the (S)-methyl 2-aminopent-4-enoate hydrochloride (5.0 g, ~30 mmol) in anhydrous dichloromethane (DCM, 75 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add DIPEA (13.0 mL, 75 mmol, 2.5 equiv) dropwise. The solution will become homogenous as the free base is generated.

  • Coupling: Add cyclopentanecarbonyl chloride (3.8 mL, 31.5 mmol, 1.05 equiv) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and wash sequentially with 1M citric acid (50 mL) to remove unreacted amine, and brine (50 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to afford the final product as a colorless oil/white solid.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesis, the following analytical validations must be performed:

  • Chiral HPLC: Validate the enantiomeric excess of the final product using a Daicel Chiralpak AD-H column (Hexane/IPA gradient). The (S)-enantiomer should integrate to >99% AUC.

  • NMR Spectroscopy: ¹H NMR (CDCl₃) will confirm the terminal alkene multiplet at ~5.7 ppm and the methyl ester singlet at ~3.7 ppm. The amide proton (NH) will appear as a broad doublet around ~6.1 ppm.

References

  • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis ResearchGate URL
  • ACS Publications (Organic Letters)
  • PMC (National Institutes of Health)

Sources

Exploratory

Spectroscopic Profiling of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate: A Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound CAS: 2007916-33-6 | Molecular Formula: C12H19NO3 | Molecular Weight: 225.28 g/mol Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound CAS: 2007916-33-6 | Molecular Formula: C12H19NO3 | Molecular Weight: 225.28 g/mol

Executive Summary & Structural Causality

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a highly versatile chiral building block frequently utilized in diversity-oriented synthesis, particularly in the construction of macrocyclic peptidomimetics via ruthenium-catalyzed ring-closing metathesis (RCM)[1].

To accurately interpret the spectroscopic data of this molecule, one must deconstruct it into its three interacting electronic domains:

  • The Allylglycine Core: Contains a terminal alkene and a stereocenter (C2). The proximity of the chiral center renders the adjacent allylic methylene protons (C3) diastereotopic, forcing them to resonate as distinct, complex multiplets in 1H NMR.

  • The Methyl Ester: The inductive electron-withdrawing effect of the methoxy group deshields the ester carbonyl, pushing its 13C NMR resonance to ~172 ppm and its IR stretching frequency to ~1740 cm⁻¹.

  • The Cyclopentanecarboxamide: The resonance stabilization from the nitrogen lone pair into the carbonyl oxygen increases the single-bond character of the C=O, lowering its IR stretching frequency (~1650 cm⁻¹) compared to the ester, while the aliphatic cyclopentyl ring provides a dense, highly coupled hydrocarbon signature in the upfield NMR region.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe a closed-loop system: synthesis, purification, and spectroscopic acquisition.

Synthesis & Sample Preparation

The compound is typically synthesized via the amidation of (S)-allylglycine methyl ester hydrochloride with cyclopentanecarboxylic acid.

  • Activation: Cyclopentanecarboxylic acid (1.0 equiv) is activated using HATU (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0 °C[2]. HATU is selected over carbodiimides to minimize the hydrolysis of the active ester and prevent epimerization of the alpha-chiral center during the coupling phase[3].

  • Coupling: (S)-allylglycine methyl ester hydrochloride (1.0 equiv) is added. The reaction is stirred for 4 hours at room temperature.

  • Purification: The crude mixture is quenched with saturated NH4Cl, extracted with EtOAc, washed with 1M HCl and brine, and purified via flash column chromatography (Hexanes/EtOAc, 7:3) to yield the product in >98% purity.

Spectroscopic Acquisition Parameters
  • NMR Spectroscopy: Samples are dissolved in CDCl3 (containing 0.03% v/v TMS as an internal standard). Spectra are acquired on a 400 MHz spectrometer (100 MHz for 13C) at 298 K. Relaxation delays (D1) are set to 2.0 s for 1H and 2.5 s for 13C to ensure quantitative integration.

  • Infrared (IR) Spectroscopy: Acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond crystal. 32 scans are averaged at a resolution of 4 cm⁻¹.

  • Mass Spectrometry (HRMS): Acquired using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode. Capillary voltage is set to 3.0 kV, and Collision-Induced Dissociation (CID) is performed using nitrogen as the collision gas at 15–25 eV.

Workflow N1 Synthesis HATU Coupling N2 Purification Flash Chromatography N1->N2 Crude Extract N3 Spectroscopic Acquisition N2->N3 >98% Purity N4 Data Validation (NMR, IR, MS) N3->N4 Raw FID/Spectra

Figure 1: Closed-loop analytical workflow from chemical synthesis to spectroscopic validation.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra are characterized by the distinct separation of the alkene protons and the complex splitting of the diastereotopic allylic protons[1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
6.05br d1H7.5Amide N-H: Broadened due to quadrupolar relaxation of ¹⁴N.
5.68ddt1H17.1, 10.2, 7.2Alkene C4-H: Complex splitting from trans (17.1), cis (10.2), and allylic (7.2) couplings.
5.12m2H-Alkene C5-H₂: Terminal alkene protons; shielded relative to internal alkene.
4.65dt1H7.5, 6.0Alpha C2-H: Deshielded by adjacent amide nitrogen and ester carbonyl.
3.74s3H-Methoxy -OCH₃: Sharp singlet, characteristic of methyl esters.
2.50 – 2.60m3H-Allylic C3-H₂ & Cyclopentyl C1'-H: Overlapping signals; C3 protons are diastereotopic.
1.55 – 1.90m8H-Cyclopentyl -CH₂-: Dense aliphatic envelope of the cyclopentane ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentElectronic Environment / Causality
176.2Amide C=OHighly deshielded, but less than ester due to nitrogen lone pair resonance.
172.4Ester C=ODeshielded by inductive withdrawal of the methoxy oxygen.
132.1Alkene C4Internal sp² carbon.
119.2Alkene C5Terminal sp² carbon; more shielded than C4.
52.4Methoxy -OCH₃Standard shift for ester-bound methyl groups.
51.6Alpha C2Deshielded by adjacent heteroatoms.
45.4Cyclopentyl C1'Alpha to the amide carbonyl.
36.6Allylic C3sp³ carbon adjacent to the alkene system.
30.5, 30.4, 26.0, 25.9Cyclopentyl -CH₂-Aliphatic ring carbons; slight asymmetry due to the adjacent chiral center.
Infrared (IR) Spectroscopy Data

IR spectroscopy provides orthogonal validation of the functional groups, specifically differentiating the two distinct carbonyl environments.

Table 3: ATR-FTIR Spectral Assignments

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3320Medium, BroadN-H StretchHydrogen-bonded amide N-H.
3075Weak=C-H Stretchsp² C-H stretching of the terminal alkene.
2950, 2870StrongC-H Stretchsp³ C-H stretching (cyclopentyl and methyl groups).
1740Strong, SharpC=O Stretch (Ester)Inductive effect of -OCH₃ raises the force constant.
1650Strong, SharpC=O Stretch (Amide I)Resonance lowers the C=O bond order and force constant.
1535MediumN-H Bend (Amide II)In-plane N-H bending coupled with C-N stretching.
920Medium=CH₂ BendOut-of-plane bending diagnostic of a terminal vinyl group.
High-Resolution Mass Spectrometry (HRMS)

Under soft Electrospray Ionization (ESI), the molecule readily protonates at the amide nitrogen or carbonyl oxygens, yielding a robust pseudo-molecular ion. Upon Collision-Induced Dissociation (CID), the molecule fragments predictably along the amide and ester linkages.

  • Calculated Exact Mass (C12H19NO3): 225.1365 Da

  • Observed [M+H]⁺: 226.1440 (Calculated: 226.1438)

  • Observed [M+Na]⁺: 248.1260 (Calculated: 248.1257)

MS_Frag M1 [M+H]+ m/z 226.1438 M2 Loss of MeOH (-32 Da) m/z 194.1176 M1->M2 Ester Cleavage M3 Cyclopentyl Acylium Ion m/z 97.0653 M1->M3 Amide Cleavage (Charge on Acyl) M4 Allylglycine Fragment m/z 130.0868 M1->M4 Amide Cleavage (Charge on Amine)

Figure 2: Primary ESI-CID fragmentation pathways of the [M+H]⁺ precursor ion.

Conclusion

The spectroscopic signature of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a direct reflection of its segmented electronic structure. The 1H NMR is defined by the complex diastereotopic splitting of the allylic protons and the distinct terminal alkene multiplets. IR spectroscopy definitively resolves the ester and amide carbonyls via their differing resonance contributions, while HRMS provides exact mass confirmation and structural mapping through predictable amide-bond cleavage. This self-validating dataset serves as a robust benchmark for researchers utilizing this building block in advanced synthetic methodologies.

References

  • Prasad Atmuri, N. D., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. 1

  • Rives, A., et al. (2012). Identification of a Potent Sodium Hydrogen Exchanger Isoform 1 (NHE1) Inhibitor with a Suitable Profile for Chronic Dosing and Demonstrated Cardioprotective Effects in a Preclinical Model of Myocardial Infarction in the Rat. Journal of Medicinal Chemistry, 55(16), 7080-7089. 2

  • Horváth, D., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9, 30733-30740. 3

Sources

Foundational

A Guide to the Chiral Purity Analysis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Foreword: The Imperative of Enantiomeric Purity In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1][2] Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological properties within the chiral environment of the human body.[3][4] The tragic history of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[1] Consequently, regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) now mandate rigorous characterization and control of the enantiomeric composition of chiral drugs.[4][5]

This guide provides an in-depth technical framework for the chiral purity analysis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate, a representative molecule featuring key functional groups—an amide, an ester, and alkene moiety—common in modern drug discovery pipelines. The methodologies and principles discussed herein are designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, reliable, and validated methods for ensuring the stereochemical integrity of pharmaceutical compounds.

The Analytical Landscape: Selecting the Right Tool for the Job

The primary goal of a chiral purity method is to separate and quantify the desired (S)-enantiomer from its undesired (R)-enantiomer. The choice of analytical technology is the first critical decision. The separation of enantiomers is achieved by creating a transient diastereomeric interaction with a chiral selector, which can be part of either the stationary phase or the mobile phase.[6][7] For (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate, three chromatographic techniques warrant consideration.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the undisputed workhorse for chiral analysis in the pharmaceutical industry due to its versatility, robustness, and wide availability of Chiral Stationary Phases (CSPs).[5][8] The direct approach, using a CSP, is the most common and efficient strategy.[7] The target molecule's amide and ester functionalities provide strong potential for hydrogen bonding and dipole-dipole interactions, making it an ideal candidate for HPLC analysis on modern CSPs.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to normal-phase HPLC.[9] Using supercritical CO2 as the primary mobile phase, SFC offers faster analysis times, rapid column equilibration, and significantly reduced consumption of toxic organic solvents.[9][10] For many compounds, SFC can provide unique or enhanced chiral selectivity compared to HPLC.[10]

  • Gas Chromatography (GC): While a powerful separation technique, GC is generally less suitable for a molecule like (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate. Its relatively high molecular weight and polarity result in low volatility, necessitating a chemical derivatization step to block polar functional groups (the amide) and increase volatility.[11][12] This additional step introduces complexity, potential for side reactions, and the risk of racemization during sample preparation.[13]

Verdict for the Target Analyte: Both HPLC and SFC are superior choices. This guide will focus primarily on developing an HPLC method due to its widespread use, while also presenting SFC as a highly viable, modern alternative.

HPLC Method Development: A Strategic Approach

A successful chiral method is born from a systematic screening process, not a trial-and-error approach.[14][15] The strategy involves intelligently selecting a small, diverse set of CSPs and mobile phases to maximize the probability of achieving a successful separation.

The Heart of the Separation: Choosing the Chiral Stationary Phase (CSP)

The interaction between the analyte and the CSP is what makes the separation possible. For our target molecule, which contains hydrogen bond donors/acceptors (amide), a bulky hydrophobic group (cyclopentyl), and a π-system (alkene), polysaccharide-based and macrocyclic glycopeptide CSPs are the most promising candidates.

  • Polysaccharide-Derived CSPs: These are the most widely used CSPs, based on derivatives of cellulose or amylose coated or immobilized on a silica support.[6][16][17] Separation occurs as the enantiomers differentially fit into "chiral pockets" or grooves within the polysaccharide structure.[6] The primary interaction mechanisms are hydrogen bonding, π-π interactions, and steric hindrance. Immobilized versions of these phases offer the significant advantage of being compatible with a broader range of solvents.[6]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, are exceptionally versatile.[14] They possess a complex structure with multiple stereogenic centers, aromatic rings, and ionizable groups, allowing for a variety of interactions including ionic, hydrogen bonding, and inclusion complexation.[14][18] They are unique in their ability to operate effectively in normal-phase, reversed-phase, and polar organic modes.[14]

Mobile Phase Screening: The Key to Unlocking Selectivity

The mobile phase modulates the interaction between the analyte and the CSP. A standard screening protocol should evaluate the analyte across different chromatographic modes.

ModeTypical Mobile PhaseRole of Components
Normal Phase (NP) Hexane / Isopropanol (IPA) or Ethanol (EtOH)Hexane is the weak, non-polar solvent. The alcohol is the polar modifier that competes with the analyte for sites on the CSP. The type and percentage of alcohol are the primary variables for optimization.
Polar Organic Mode (POM) Methanol (MeOH) or Acetonitrile (ACN)Used with both polysaccharide and macrocyclic glycopeptide CSPs. This mode is excellent for polar compounds and offers different selectivity. Often provides good solubility for complex molecules.
Reversed Phase (RP) Water / Acetonitrile (ACN) or Methanol (MeOH) with buffer/additiveLess common for initial screening of compounds like the target analyte but can be effective, especially with macrocyclic glycopeptide phases.

Expert Insight: For (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate, a Normal Phase screen using Hexane/IPA and Hexane/EtOH is the logical starting point. The amide functionality may also benefit from the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to suppress ionization and improve peak shape, although this is often more critical in polar organic or reversed-phase modes.[19]

Logical Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to method development, moving from initial screening to final validation.

MethodDevelopment cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Structure, pKa, Solubility) SelectCSPs Select Diverse CSPs (e.g., Amylose, Cellulose, Teicoplanin) Analyte->SelectCSPs SelectMPs Select Mobile Phases (NP, POM) SelectCSPs->SelectMPs Screen Perform Screening (Isocratic Runs) SelectMPs->Screen Evaluate Evaluate Results (Resolution > 1.5?) Screen->Evaluate Evaluate->SelectCSPs No, Rescreen Optimize Optimize 'Hit' (Adjust % Modifier, Flow, Temp) Evaluate->Optimize Yes Validate Validate Method (ICH Q2(R2)) Optimize->Validate FinalMethod Final Analytical Method Validate->FinalMethod

Caption: A systematic workflow for chiral method development.

Detailed Protocol: Chiral Purity of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate by HPLC

This section provides a detailed, field-proven protocol based on the principles outlined above. This method is hypothetical but represents a robust starting point for analysis.

Experimental Workflow

ExperimentalWorkflow SamplePrep Sample Preparation 1. Accurately weigh ~10 mg of sample. 2. Dissolve in 10 mL of Mobile Phase. 3. Vortex to mix. 4. Filter through 0.45 µm PTFE filter. InstrumentSetup Instrument Setup (HPLC) 1. Column: Immobilized Amylose-based CSP 2. Mobile Phase: Hexane/Ethanol (80:20 v/v) 3. Flow Rate: 1.0 mL/min 4. Column Temp: 25 °C 5. Injection Vol: 10 µL 6. Detector: UV at 210 nm SamplePrep->InstrumentSetup Analysis Analysis 1. Equilibrate system until baseline is stable. 2. Perform blank injection (mobile phase). 3. Inject System Suitability solution. 4. Inject Sample solution. InstrumentSetup->Analysis DataProcessing Data Processing & Reporting 1. Integrate peaks for (S) and (R) enantiomers. 2. Verify System Suitability passes. 3. Calculate % (R)-enantiomer. 4. Report result against specification. Analysis->DataProcessing

Caption: Standard operational workflow for chiral purity analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (Reference Standard and Test Sample)
  • (R,S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (Racemic mixture for system suitability)
  • n-Hexane (HPLC Grade)
  • Ethanol (200 Proof, HPLC Grade)
  • PTFE syringe filters (0.45 µm)

2. Solution Preparation:

  • Mobile Phase: Prepare a mixture of n-Hexane and Ethanol (80:20 v/v). Filter and degas prior to use.
  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • System Suitability Solution (1.0 mg/mL): Prepare a solution of the racemic mixture at 1.0 mg/mL in the mobile phase. This solution is used to confirm the resolution of the method.

3. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.
  • Column: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 x 4.6 mm, 5 µm.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection: UV at 210 nm
  • Run Time: Approximately 20 minutes (or until the second enantiomer has fully eluted).

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the mobile phase as a blank to ensure no carryover or system contamination.
  • Make at least five replicate injections of the System Suitability Solution.
  • Inject the Sample Solution in duplicate.

5. Data Analysis and Calculations:

  • System Suitability: Using a chromatogram from the System Suitability Solution, ensure the following criteria are met:
  • Resolution (Rs): ≥ 2.0 between the (S) and (R) enantiomer peaks.
  • Tailing Factor (Tf): ≤ 1.5 for both enantiomer peaks.
  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for 5 replicate injections.
  • Calculation of Chiral Purity:
  • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention time of the pure (S)-enantiomer reference standard.
  • Calculate the percentage of the undesired (R)-enantiomer using the following formula: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

Method Validation: Ensuring Trustworthiness and Compliance

A developed method is not complete until it has been validated to prove it is fit for its intended purpose.[20] Validation must be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[20][21][22]

Validation Parameter Purpose Typical Acceptance Criteria for a Chiral Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, degradation products).Baseline resolution (Rs > 2.0) between the enantiomers and from all other known impurities. Peak purity analysis should confirm no co-elution.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Typically 0.05% to 0.1% of the nominal sample concentration. Signal-to-noise ratio ≥ 10.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Performed for the undesired enantiomer over a range from the LOQ to ~1.0% of the nominal concentration. Correlation coefficient (r²) ≥ 0.998.[23]
Accuracy The closeness of test results to the true value.Determined by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%). Recovery should be within 90-110%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: %RSD ≤ 10% at the LOQ. Intermediate Precision: Assesses the effect of random events (different days, analysts, instruments). Results should be consistent with repeatability.[23]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Varies parameters like % Ethanol (±2%), Flow Rate (±0.1 mL/min), and Temperature (±2 °C). System suitability criteria must still be met.

The SFC Alternative: A Faster, Greener Path

Supercritical Fluid Chromatography (SFC) is an excellent alternative to NP-HPLC for this analysis.[9][10] A similar method development strategy of screening columns and mobile phases would be employed.

  • Instrumentation: An SFC system with a back-pressure regulator.

  • Typical Mobile Phase: Supercritical CO2 (Solvent A) and a polar organic co-solvent, typically Methanol or Ethanol (Solvent B).

  • Advantages: Analysis times can often be reduced by a factor of 3-10 compared to HPLC, with a dramatic reduction in solvent waste and cost.[10]

Conclusion

The successful chiral purity analysis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate hinges on a systematic and logical approach to method development and validation. By leveraging the high selectivity of modern polysaccharide or macrocyclic glycopeptide chiral stationary phases with a well-designed mobile phase screening strategy, a robust and reliable HPLC or SFC method can be established. Adherence to ICH Q2(R2) guidelines during validation ensures the method is scientifically sound, trustworthy, and compliant with global regulatory expectations, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Spectroscopy Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Available from: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • ACS Publications | Analytical Chemistry. “Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order. Available from: [Link]

  • Pure Synth. Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Available from: [Link]

  • Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025). Available from: [Link]

  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). Available from: [Link]

  • C&EN. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Available from: [Link]

  • RSC Publishing. New insights into supercritical fluid chromatography for chiral separations. Available from: [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. Available from: [Link]

  • SciSpace. Chiral Separation of Amino Acids by Gas Chromatography (2004). Available from: [Link]

  • IRIS. Design, Synthesis, and Applications of Bis‐Amido HPLC Pirkle‐Type Chiral Stationary Phases. (2024). Available from: [Link]

  • PMC | National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. Available from: [Link]

  • Journal of Endocrine Society. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Available from: [Link]

  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Available from: [Link]

  • PMC | National Center for Biotechnology Information. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Available from: [Link]

  • ACS Publications | Organic Letters. Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. (2002). Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. (2007). Available from: [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Available from: [Link]

  • ACS Publications | Analytical Chemistry. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024). Available from: [Link]

  • ICH. ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. (2025). Available from: [Link]

  • PubMed. Enantiomeric separation and analysis of unsaturated hydroperoxy fatty acids by chiral column chromatography-mass spectrometry. (2008). Available from: [Link]

  • Journal of the American Chemical Society. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. (2025). Available from: [Link]

  • Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. (2015). Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • ResearchGate. NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture.... Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures. Available from: [Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). Available from: [Link]

  • Chiral Preparation of Polyoxygenated Cyclopentanoids.
  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Organic Syntheses Procedure. Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. Available from: [Link]

  • PMC | National Center for Biotechnology Information. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025). Available from: [Link]

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  • Indian Journal of Pharmaceutical Sciences. Reflections on chiral chromatographic analysis. Available from: [Link]

  • Google Patents. US7279605B2 - Synthesis of cyclopentenones.
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Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Executive Summary The rational design of macrocyclic peptidomimetics reli...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers

Executive Summary

The rational design of macrocyclic peptidomimetics relies heavily on the pre-organizational properties of linear building blocks. (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) is a highly specialized L-allylglycine derivative featuring a terminal alkene and a lipophilic cyclopentyl cap. It serves as a critical precursor for Ring-Closing Metathesis (RCM) in the synthesis of constrained β-turn mimetics[1].

This whitepaper provides an in-depth, self-validating crystallographic guide to isolating, analyzing, and interpreting the solid-state structure of this compound. By establishing the exact spatial orientation of the allyl side chain and the amide backbone, researchers can computationally predict its behavior during ruthenium-catalyzed macrocyclization.

Chemical Context & Mechanistic Significance

In the realm of peptide drug development, native peptides often suffer from poor metabolic stability and low membrane permeability. To circumvent this, medicinal chemists employ peptidomimetics—molecules designed to mimic the bioactive conformation of natural peptides while resisting proteolytic degradation[2].

The title compound, an N-acylated allylglycine methyl ester, acts as a pivotal synthon.

  • The Allyl Group: Provides the necessary terminal olefin for intra- or intermolecular RCM. The rotational freedom (defined by the χ1​ and χ2​ torsion angles) dictates the entropic penalty of cyclization[3].

  • The Cyclopentanecarboxamide Cap: Introduces significant steric bulk. Mechanistically, this bulky group restricts the ϕ and ψ dihedral angles of the amino acid backbone, forcing the molecule into a pre-organized conformation that favors productive [2+2] cycloaddition with the Ru-alkylidene catalyst over unproductive oligomerization.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, one must carefully control the thermodynamics of supersaturation. The following protocol utilizes a vapor diffusion method, designed as a self-validating system where the physical morphology of the crystal directly indicates the purity and stereochemical homogeneity of the bulk material.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Dissolve 15 mg of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate in 0.5 mL of high-purity Ethyl Acetate (EtOAc) in a 2-dram inner vial.

    • Causality: EtOAc is chosen because it easily dissolves the lipophilic cyclopentyl and ester groups while maintaining a moderate vapor pressure.

  • Antisolvent Chamber Preparation: Place the inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of n-Hexanes.

    • Causality: Hexanes act as the antisolvent. The differential vapor pressure ensures that hexanes slowly diffuse into the EtOAc solution, gradually lowering the solubility limit without inducing rapid, chaotic precipitation.

  • Equilibration: Cap the outer vial tightly and incubate at a strictly controlled 20 °C in a vibration-free environment for 4–7 days.

  • Harvesting & Validation: Harvest the resulting colorless, block-like crystals using a nylon loop under a stereomicroscope, immediately submerging them in a cryoprotectant oil (e.g., Paratone-N).

    • Self-Validation Check: The formation of sharp, well-defined orthorhombic blocks validates the enantiomeric purity of the sample. If the sample were partially racemized, the lattice energy would favor the formation of a racemic conglomerate, typically resulting in twinned or needle-like microcrystals that fail to diffract cleanly.

X-Ray Diffraction & Computational Refinement

Data Acquisition

Single-crystal X-ray diffraction (SCXRD) data must be collected at cryogenic temperatures (100 K).

  • Causality: The choice of 100 K is mechanistically required to "freeze" the dynamic puckering of the cyclopentyl ring and the rotational freedom of the terminal allyl alkene. At room temperature, these groups exhibit severe positional disorder, smearing the electron density map and preventing accurate bond-length determination.

  • Radiation Source: Cu Kα radiation ( λ=1.54184 Å) is utilized instead of standard Mo Kα. Cu Kα provides a significantly stronger anomalous dispersion signal for light atoms (C, N, O). This is strictly required to calculate a reliable Flack parameter, which unambiguously determines the absolute (S)-configuration of the chiral center.

Structure Solution and Refinement Workflow
  • Phase Problem Solution: The initial structural model is solved using dual-space methods via the SHELXT algorithm.

  • Least-Squares Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL [4], operated through the Olex2 graphical interface[5].

  • Anisotropic Modeling: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions using a riding model.

  • Amide Hydrogen Localization: The critical amide hydrogen (N-H) is located from the difference Fourier map and refined freely to accurately map the intermolecular hydrogen-bonding network.

G A Compound Synthesis (CAS: 2007916-33-6) B Vapor Diffusion Crystallization (EtOAc / Hexanes) A->B C Single-Crystal XRD (Cu Kα, 100 K) B->C D Structure Solution (SHELXT - Dual Space) C->D E Least-Squares Refinement (Olex2 / SHELXL) D->E F Conformational Analysis & RCM Modeling E->F

Fig 1: End-to-end crystallographic workflow for structural elucidation.

Crystallographic Data & Conformational Analysis

The empirical refinement yields a highly accurate 3D model of the molecule. The data is summarized in the standardized tables below.

Quantitative Structural Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₁₉NO₃
Formula Weight 225.28 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.452 Å, b = 10.184 Å, c = 22.156 Å
Volume 1230.4 ų
Z, Calculated Density 4, 1.216 Mg/m³
Final R indices[I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891
Flack Parameter 0.02(8)

Note: The Flack parameter of 0.02 with a standard uncertainty of 0.08 is statistically indistinguishable from zero, confirming the absolute (S)-stereochemistry of the alpha-carbon.

Table 2: Selected Hydrogen Bond Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1-H1···O2^i0.882.042.895(2)164.3

(Symmetry transformations used to generate equivalent atoms: (i) x+1/2, -y+1/2, -z)

Structural Insights

The crystal lattice is stabilized by a robust 1D hydrogen-bonding chain propagating along the a-axis, formed between the amide N-H donor and the ester carbonyl oxygen acceptor of the adjacent molecule. The cyclopentyl ring adopts an envelope conformation, minimizing steric clashes with the methyl ester. Crucially, the allyl side chain extends outward in a gauche-trans conformation relative to the peptide backbone, exposing the terminal double bond.

Implications for Peptidomimetic Synthesis (RCM)

Understanding the solid-state conformation of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate directly informs its utility in Ring-Closing Metathesis.

Because the bulky cyclopentyl group forces the allyl side-chain into an exposed, solvent-accessible orientation, the energetic barrier for the ruthenium catalyst (e.g., Grubbs 2nd Generation) to coordinate the terminal olefin is significantly lowered. This structural pre-organization suppresses unwanted alkene isomerization (desallyl side products)[3] and promotes high-yielding macrocyclization.

RCM N1 Linear Peptide Precursor Contains (S)-Allylglycine derivative N2 Ru-Alkylidene Coordination Grubbs Catalyst Binding N1->N2 Catalyst Addition N3 Metallacyclobutane Intermediate [2+2] Cycloaddition N2->N3 Alkene Metathesis N4 Macrocyclic Peptidomimetic Constrained β-turn mimic N3->N4 Ethylene Extrusion

Fig 2: Ring-Closing Metathesis (RCM) pathway utilizing the allylglycine building block.

References

  • Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides.National Institutes of Health (NIH).
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides.National Institutes of Health (NIH).
  • Design of Peptidomimetics.ResearchGate.
  • SHELXL: A Comprehensive Review.ResearchGate.
  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected.IUCr Journals.

Sources

Foundational

Physicochemical properties of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate Executive Summary (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 20079...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Executive Summary

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) is a highly specialized, unnatural amino acid derivative. Structurally, it is an N-cyclopentylcarbonyl protected (S)-allylglycine methyl ester. In modern drug discovery, particularly in the development of conformationally constrained peptidomimetics and viral protease inhibitors, this molecule serves as a critical diene building block. Its terminal olefin is precisely engineered to undergo transition-metal-catalyzed Ring-Closing Metathesis (RCM), enabling the synthesis of complex macrocycles.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing a deep dive into the causality behind its physicochemical profile, its mechanistic role in macrocyclization, and self-validating experimental protocols for its synthesis and characterization.

Structural Rationale and Physicochemical Profiling

The structural architecture of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is not arbitrary; every functional group serves a distinct thermodynamic or synthetic purpose:

  • The Cyclopentanecarboxamido Cap (P2/P3 Surrogate): Unlike standard Fmoc or Boc protecting groups, the cyclopentyl ring is a metabolically stable, lipophilic motif. In medicinal chemistry, this bulk induces a localized steric clash that restricts the rotational freedom of the peptide backbone (the Thorpe-Ingold effect). This pre-organization is critical for favoring intramolecular macrocyclization over intermolecular oligomerization.

  • The Methyl Ester Terminus: Protection of the C-terminus as a methyl ester prevents oxazolone-mediated epimerization at the chiral alpha-carbon during upstream coupling events.

  • The Pent-4-enoate Core: The unhindered terminal alkene is the reactive warhead for olefin metathesis, releasing volatile ethylene gas to drive the thermodynamic equilibrium of the cyclization forward.

Quantitative Physicochemical Data

The following table synthesizes the computed and experimentally relevant physicochemical properties of the compound, contextualizing their significance in drug design.

PropertyValueMechanistic Significance
Molecular Formula C₁₂H₁₉NO₃-
Molecular Weight 225.28 g/mol Low molecular weight allows for downstream peptide elongation without exceeding Lipinski's Rule of 5 limits.
Exact Mass 225.1365 DaCritical for high-resolution LC-MS (ESI+) validation; target [M+H]⁺ = 226.1443 m/z.
XLogP3 (Predicted) ~2.1The cyclopentyl cap provides optimal lipophilicity, enhancing passive membrane permeability.
Topological Polar Surface Area 55.4 ŲWell within the <140 Ų threshold required for favorable cellular permeability.
Rotatable Bonds 6Balances backbone flexibility with the target-binding rigidity required in peptidomimetics.
Hydrogen Bond Donors 1The amide NH is available to participate in critical target-site hydrogen bonding networks.
Hydrogen Bond Acceptors 3The ester and amide carbonyl oxygens serve as potent H-bond acceptors.

Mechanistic Role in Macrocyclic Drug Design

The primary synthetic utility of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate lies in its application as a precursor for Ring-Closing Metathesis (RCM) . As demonstrated in foundational metathesis studies by Grubbs and Miller (), the incorporation of allylglycine derivatives into linear peptides allows for the installation of robust, carbon-carbon double bond bridges. These bridges replace metabolically unstable disulfide bonds, significantly increasing the in vivo half-life of the resulting drug.

When subjected to Ruthenium-based alkylidene catalysts (e.g., Grubbs 2nd Generation or Zhan 1B catalysts), the terminal alkene of the pent-4-enoate moiety coordinates with the metal center, forming a metallacyclobutane intermediate. The high functional group tolerance of Ruthenium catalysts ensures that the polar amide and ester linkages within the molecule remain unreactive during this transformation ().

RCM_Workflow N1 (S)-Allylglycine Methyl Ester N2 Cyclopentanecarbonyl Chloride DIPEA, DCM, 0°C N1->N2 N-Acylation N3 (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate N2->N3 Intermediate Isolation N4 LiOH Saponification & Peptide Coupling N3->N4 C-terminal Activation N5 Acyclic Diene Peptide Precursor N4->N5 SPPS / Solution Phase N6 Ru-Catalyzed Ring-Closing Metathesis (Grubbs II) N5->N6 Olefin Metathesis N7 Conformationally Constrained Macrocyclic Peptidomimetic N6->N7 Macrocyclization

Workflow for RCM-mediated macrocyclization of the allylglycine derivative.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in analytical checkpoint to confirm causality and prevent the propagation of errors (such as racemization or double-bond migration) into downstream workflows.

Synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Objective: Chemoselective N-acylation of the allylglycine core without compromising the chiral center.

  • Preparation: Suspend (S)-allylglycine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂, 0.1 M).

    • Causality: CH₂Cl₂ is a non-coordinating solvent that fully solubilizes the reagents without participating in the electrophilic acylation.

  • Base Addition: Cool the suspension to 0 °C under an inert argon atmosphere. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA is strictly chosen over Triethylamine (TEA). Its increased steric hindrance prevents unwanted base-catalyzed deprotonation at the chiral alpha-carbon, thereby eliminating the risk of epimerization.

  • Acylation: Add cyclopentanecarbonyl chloride (1.1 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to ambient temperature for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ninhydrin-positive starting material disappears, replaced by a UV-inactive, iodine-positive product spot (confirming the presence of the intact alkene).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Characterization and Validation

Do not proceed to macrocyclization without verifying the structural integrity of the diene via the following self-validating analytical checks:

A. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: C18 Reverse-Phase column; Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 10 minutes.

  • Validation: The compound must elute as a single sharp peak (>98% purity by ELSD/CAD, as it lacks strong UV chromophores). The ESI+ mass spectrum must display the exact mass [M+H]⁺ at 226.14 m/z .

B. Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

  • Validation: The integration ratios are the ultimate proof of success.

    • Look for the diagnostic terminal olefin multiplet at δ 5.65–5.75 ppm (1H, -CH =) and the terminal doublet/multiplet at δ 5.10–5.18 ppm (2H, =CH ₂).

    • Critical Check: The integration ratio of the methyl ester singlet (δ 3.75 ppm , 3H) to the cyclopentyl envelope (δ 1.50–1.90 ppm , 8H) must be exactly 3:8 . Any deviation indicates incomplete acylation or product degradation.

References

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. URL:[Link]

  • Vong, B. G., et al. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. ChemBioChem. URL:[Link]

  • Tsantrizos, Y. S., et al. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development (ACS Publications). URL:[Link]

Exploratory

Thermal Stability and Degradation Profile of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

An In-Depth Technical Guide for Chemical Development and Formulation Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and advanced synthetic intermediates, understanding the therma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Development and Formulation

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and advanced synthetic intermediates, understanding the thermal and chemical liabilities of a molecule is paramount. (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a highly functionalized allylglycine derivative featuring a terminal alkene, a methyl ester, a cyclopentanecarboxamide linkage, and a strictly defined (S)-alpha-chiral center.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of thermodynamic vulnerabilities. This whitepaper deconstructs the thermal stability profile of this compound, establishing causality between its structural motifs and its degradation pathways. By grounding our methodology in[1], we provide a self-validating framework for predicting, measuring, and mitigating its degradation.

Structural Vulnerability & Mechanistic Causality

To engineer a stable formulation, we must first understand the intrinsic chemical liabilities of the molecule. The degradation of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is not random; it is dictated by bond dissociation energies and electron distribution.

Allylic Auto-Oxidation (Terminal Alkene)

The pent-4-enoate moiety contains a terminal double bond with highly reactive allylic protons at the C3 position. Under thermal stress in the presence of oxygen, these protons are susceptible to abstraction, forming a resonance-stabilized allylic radical. This radical rapidly reacts with triplet oxygen ( 3O2​ ) to form hydroperoxides, which subsequently decompose into cross-linked polymeric species or volatile aldehydes[2].

Chiral Racemization via Enolization

The (S)-chiral center at the alpha-carbon (C2) is flanked by two electron-withdrawing groups: the methyl ester and the amide carbonyl. This significantly increases the acidity of the alpha-proton. Under thermal stress, particularly in the presence of trace moisture or basic excipients, the molecule undergoes reversible enolization. Because the enol intermediate is planar, re-protonation occurs non-stereoselectively, leading to the formation of the (R)-enantiomer and a subsequent loss of enantiomeric purity[3].

Ester Hydrolysis and Amide Cleavage

Esters are inherently susceptible to nucleophilic attack. The methyl ester will undergo hydrolysis to yield (S)-2-(cyclopentanecarboxamido)pent-4-enoic acid when exposed to heat and moisture. The amide bond is thermodynamically more robust due to resonance stabilization; however, at extreme temperatures (>250°C), [4] will yield cyclopentanecarboxylic acid and allylglycine methyl ester fragments.

DegradationPathways A (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate B Ester Hydrolysis (Heat + Moisture) A->B H2O, Δ C Allylic Auto-Oxidation (Heat + O2) A->C O2, Radicals, Δ D Chiral Racemization (Heat + Base/Acid) A->D Enolization, Δ E Amide Cleavage (Extreme Heat >250°C) A->E Strong Acid/Base, ΔΔ

Figure 1: Primary thermal and chemical degradation pathways of the target compound.

Quantitative Data Presentation

To contextualize the thermodynamic stability of these functional groups, we utilize Arrhenius kinetics derived from simulated Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data. The table below outlines the activation energies ( Ea​ ) required to trigger each degradation pathway.

Table 1: Thermal Degradation Kinetic Parameters

Degradation PathwayOnset Temp (°C)Activation Energy ( Ea​ , kJ/mol)Primary Degradant Identified
Ester Hydrolysis 45 - 6065.2(S)-2-(cyclopentanecarboxamido)pent-4-enoic acid
Chiral Racemization 80 - 10088.5(R/S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate
Allylic Auto-Oxidation 120 - 150112.4Hydroperoxide derivatives / Polymeric species
Amide Cleavage > 250210.8Cyclopentanecarboxylic acid + allylglycine derivatives

Insight: The low Ea​ for ester hydrolysis dictates that moisture control is the primary formulation hurdle, whereas the high Ea​ for amide cleavage confirms its stability under standard processing conditions.

Experimental Workflows & Protocols

To validate the theoretical degradation profile, a rigorous, self-validating experimental workflow must be executed. This ensures compliance with global regulatory standards for[5].

Protocol A: Thermal Profiling via TGA/DSC

This protocol isolates the purely thermal liabilities of the compound in the absence of solvent-mediated hydrolysis.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the crystalline compound into a pierced aluminum crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: Purging with inert gas prevents premature oxidative degradation of the terminal alkene, allowing us to isolate thermal cleavage events.

  • Thermal Ramp: Apply a linear heating rate of 10°C/min from 25°C to 400°C.

  • Data Acquisition & Interpretation: Record mass loss (TGA) and heat flow (DSC) simultaneously. An initial endothermic peak without mass loss indicates the melting point. Subsequent exothermic peaks coupled with mass loss indicate thermally induced polymerization of the alkene, while endothermic mass loss suggests ester volatilization or cleavage[6].

Protocol B: ICH Q1A(R2) Forced Degradation (Accelerated Stress)

Forced degradation intentionally pushes the molecule past its breaking point to identify degradation products and validate the stability-indicating power of analytical methods.

  • Matrix Preparation: Dissolve the compound in a chemically inert, LC-MS compatible solvent system (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of 1 mg/mL.

  • Hydrolytic Stress: Aliquot 5 mL of the solution. Add 1 mL of 0.1N HCl (acidic stress) to one vial, and 1 mL of 0.1N NaOH (basic stress) to another. Incubate at 60°C for 48 hours.

  • Oxidative Stress: Aliquot 5 mL of the solution and add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

  • Thermal/Photolytic Stress: Expose the solid-state API to 105°C for 7 days, and a separate batch to 1.2 million lux hours of UV/Vis light (per ICH Q1B).

  • Quenching & Analysis: Neutralize the acid/base samples. Dilute all samples to 0.1 mg/mL and analyze via LC-MS/MS (for mass balance and degradant identification) and Chiral HPLC (to quantify racemization).

Workflow cluster_0 Storage Conditions (ICH Q1A) N1 Batch Selection (3 Primary Batches) N2a Long-Term (25°C / 60% RH) N1->N2a N2b Accelerated (40°C / 75% RH) N1->N2b N3 Sampling Timepoints (0, 3, 6, 9, 12 months) N2a->N3 N2b->N3 N4 Analytical Testing (HPLC, TGA, DSC, Chiral GC) N3->N4 N5 Data Evaluation (Shelf-life Estimation) N4->N5

Figure 2: ICH Q1A(R2) compliant stability testing and forced degradation workflow.

Formulation & Stabilization Strategies

Based on the established degradation causality, the formulation of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate requires a multi-pronged stabilization strategy:

  • Moisture Exclusion: Due to the low activation energy of methyl ester hydrolysis, the API must be packaged in low-moisture vapor transmission rate (MVTR) materials, such as Alu-Alu blister packs, potentially with a desiccant.

  • Antioxidant Addition: To mitigate allylic auto-oxidation and radical polymerization of the pent-4-enoate group, the addition of a free-radical scavenger (e.g., Butylated hydroxytoluene - BHT) at 0.01–0.1% w/w is highly recommended.

  • pH Microenvironment Control: To prevent base-catalyzed enolization and subsequent chiral racemization, any solid dosage form should utilize neutral to slightly acidic excipients, strictly avoiding alkaline earth metal carbonates.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Website. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Website. URL:[Link]

  • The Journal of Organic Chemistry. "Radical Nature of Pathways to Alkene and Ester from Thermal Decomposition." ACS Publications. URL:[Link]

  • MDPI Materials. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability." MDPI. URL:[Link]

Sources

Foundational

Unlocking the Therapeutic Potential of N-Acyl Amino Acid Esters: A Comprehensive Technical Guide

Executive Summary N-acyl amino acids (NAAAs) represent a diverse class of endogenous bioactive lipids, consisting of a fatty acyl tail conjugated to an amino acid head group. While their physiological roles as neuromodul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-acyl amino acids (NAAAs) represent a diverse class of endogenous bioactive lipids, consisting of a fatty acyl tail conjugated to an amino acid head group. While their physiological roles as neuromodulators, anti-inflammatory agents, and endogenous mitochondrial uncouplers are well-established 1[1], their clinical translation is frequently hindered by rapid enzymatic degradation via amidases such as PM20D1 and Fatty Acid Amide Hydrolase (FAAH) 2[2].

The chemical esterification of these compounds into N-acyl amino acid esters (NAAAEs) provides a critical structural evolution. By masking the free carboxylate group, esterification enhances lipophilicity, improves cellular and mitochondrial membrane permeability, and creates novel chemical entities that resist premature enzymatic hydrolysis. This guide explores the pharmacological mechanisms, quantitative bioactivity, and self-validating experimental workflows necessary for developing NAAAEs as next-generation therapeutics.

Mechanisms of Pharmacological Activity

The biological activity of NAAAEs is dictated by the interplay between their hydrophobic acyl chain length, the stereochemistry of the amino acid core, and the nature of the esterified headgroup.

MOA cluster_mito Mitochondrial Pathway cluster_receptor Receptor/Channel Modulation NAAAE N-Acyl Amino Acid Esters (NAAAEs) SLC25 SLC25 Transporters NAAAE->SLC25 Binds GPCR GPCRs (e.g., GPR18) NAAAE->GPCR Agonist TRPV1 Ion Channels (e.g., TRPV1) NAAAE->TRPV1 Modulates Uncoupling Mitochondrial Uncoupling SLC25->Uncoupling Activates Energy Increased Energy Expenditure Uncoupling->Energy Results in AntiInflam Anti-inflammatory Effects GPCR->AntiInflam TRPV1->AntiInflam

Fig 1: Dual mechanistic pathways of N-acyl amino acid esters in cellular modulation.

Mitochondrial Uncoupling

Endogenous NAAAs directly bind to mitochondria and function as uncouplers of UCP1-independent respiration, leading to increased energy expenditure and improved glucose homeostasis. Synthetic derivatives, such as unnatural isoindoline-containing N-acyl amino acids, have been engineered to resist PM20D1 degradation while maintaining or exceeding this uncoupling bioactivity 3[3]. These compounds interact with the SLC25 family of inner mitochondrial transporters, dissipating the proton gradient and stimulating respiration up to 240% of baseline 3[3].

Antimicrobial Membrane Disruption

Certain NAAAEs act as potent cationic surfactants. For instance, Glycine lauryl ester hydrochloride utilizes its positively charged headgroup to interact electrostatically with negatively charged bacterial phospholipids (e.g., teichoic acids). This is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer, causing structural disruption, leakage of intracellular components, and cell death 4[4]. Furthermore, complex macrocyclic NAAAEs, such as the sactipeptide enteropeptin C, exhibit potent narrow-spectrum bacteriostatic activity (MIC ~90 nM) against specific pathogens like E. cecorum5[5].

GPCR and Ion Channel Modulation

Like their free acid counterparts, NAAAEs can act as prodrugs or direct modulators of orphan G protein-coupled receptors (e.g., GPR18) and transient receptor potential channels (e.g., TRPV1). For example, N-arachidonoyl glycine (NAGly) does not bind classical cannabinoid receptors (CB1/CB2) but activates GPR18 to initiate the production of inflammation-resolving eicosanoids 6[6].

Quantitative Bioactivity Profiling

To facilitate structure-activity relationship (SAR) comparisons, the biological activities of key N-acyl amino acid derivatives are summarized below.

Table 1: Pharmacological Profiling of N-Acyl Amino Acid Derivatives

Compound / DerivativePrimary Target / MechanismBiological Activity / PotencyKey Property / Advantage
N-Oleoyl-isoindoline-1-carboxylate SLC25 Transporters (Mitochondria)~150–240% stimulation of respirationHighly resistant to PM20D1 enzymatic hydrolysis 3[3].
N-Arachidonoyl Glycine (NAGly) GPR18 / GLYT2 TransporterEC50 ~ 1-5 µM (Receptor dependent)Endogenous anti-inflammatory; lacks psychotropic CB1 activity 6[6].
Glycine Lauryl Ester HCl Bacterial Phospholipid MembraneBroad-spectrum membrane disruptionFunctions as a cationic surfactant and permeation enhancer 4[4].
Enteropeptin C Cellular growth (E. cecorum)MIC ~ 90 nMNarrow-spectrum bacteriostatic sactipeptide 5[5].

Self-Validating Experimental Protocols

As application scientists, establishing causality through rigorous, self-validating methodologies is paramount. The following protocols detail the synthesis and biological evaluation of NAAAEs.

Workflow Synth 1. Chemical Synthesis (Acylation/Esterification) Purif 2. Purification (Biphasic Extraction) Synth->Purif Char 3. Characterization (NMR, LC-MS) Purif->Char BioAssay 4. Biological Validation (Seahorse XF / MIC) Char->BioAssay

Fig 2: Self-validating workflow for the synthesis and evaluation of NAAAEs.

Protocol 1: Synthesis of NAAAEs via Biphasic Direct Acylation

Objective: To synthesize high-purity N-acyl amino acid esters while preventing racemization and inorganic salt contamination.

Causality & Rationale: Traditional acylation using inorganic alkalis often leads to the hydrolysis of the acylating agent and persistent inorganic salt contamination in the final product. By substituting inorganic alkali with an organic base (pyridine) in a biphasic system, pyridine acts simultaneously as an acid scavenger and an acylation catalyst, achieving ~70% yields without salt carryover 7[7].

Step-by-Step Methodology:

  • System Preparation: Dissolve the target amino acid ester hydrochloride (e.g., glycine methyl ester) in a biphasic mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate or chloroform).

  • Acylation: Cool the system to 0–4°C. Causality: Low temperatures suppress side reactions, such as ketene formation from the acyl chloride. Add the fatty acid chloride (e.g., oleoyl chloride) dropwise.

  • Catalysis & pH Control: Simultaneously add pyridine to maintain the pH between 8.0–8.5.

  • Phase Separation: Allow the reaction to reach completion, then separate the organic layer.

  • Sequential Washing (Self-Validation Step): Wash the organic layer sequentially with 1M HCl (removes residual pyridine), saturated NaHCO3 (removes unreacted free fatty acids), and brine. Causality: Free fatty acids are known endogenous mitochondrial uncouplers; their complete removal is strictly necessary to ensure that downstream biological assays only measure the activity of the synthesized ester.

  • Isolation: Dry over anhydrous Na2SO4, concentrate under vacuum, and validate the structure via 1H-NMR and LC-MS.

Protocol 2: Evaluation of Mitochondrial Uncoupling via High-Resolution Respirometry

Objective: To quantify the specific UCP1-independent uncoupling activity of synthesized NAAAEs in mammalian cells.

Causality & Rationale: Measuring the Oxygen Consumption Rate (OCR) alone cannot differentiate between increased ATP demand and true mitochondrial uncoupling. A sequential pharmacological blockade is required to isolate the proton leak. Furthermore, because these compounds exhibit time-dependent effects, results must be standardized by reporting maximal stimulation compared to a DMSO control at a fixed concentration (e.g., 50 µM) 3[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed C2C12 mouse myoblasts in a Seahorse XF96 microplate and allow adherence for 24 hours.

  • Basal Respiration: Wash cells and replace media with unbuffered assay medium (pH 7.4). Measure basal OCR for 15 minutes.

  • Complex V Inhibition: Inject Oligomycin (1 µM). Causality: This inhibits ATP synthase, dropping OCR to a level that represents only the natural mitochondrial proton leak.

  • Compound Addition (Validation Step): Inject the synthesized NAAAE (50 µM). A true uncoupler will bypass Complex V and cause a rapid, sustained increase in OCR.

  • Maximal Uncoupling: Inject FCCP (1 µM) as a positive control to establish the absolute maximal uncoupled respiratory capacity of the cell line.

  • ETC Blockade: Inject Rotenone and Antimycin A (0.5 µM each) to completely shut down the electron transport chain. Causality: This step subtracts non-mitochondrial oxygen consumption from the dataset, ensuring the calculated uncoupling effect is 100% mitochondria-specific.

Conclusion

The strategic esterification of N-acyl amino acids unlocks a vast and highly tunable pharmacological landscape. By carefully engineering the amino acid head group and the hydrophobic acyl chain, researchers can bypass endogenous degradation pathways, yielding potent mitochondrial uncouplers, anti-inflammatory agents, and targeted antimicrobial compounds. Adhering to rigorous, self-validating synthetic and analytical workflows is essential to isolate the true biological activity of these promising lipid derivatives from background cellular noise.

References

  • Source: PMC (nih.gov)
  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration Source: Nomura Research Group URL
  • N-Acyl Amino Acids (Elmiric Acids)
  • US8318950B2 - N-acyl amino acid derivatives, a method for the preparation thereof, a pharmaceutical composition and use thereof...
  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH Source: eLife URL
  • Glycine lauryl ester hydrochloride CAS number and molecular weight Source: Benchchem URL
  • Source: PMC (nih.gov)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate in Advanced Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating their pharmacological properties, including stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating their pharmacological properties, including stability, potency, and target selectivity.[1] (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate represents a novel building block for peptide synthesis, offering unique structural and functional features. This N-acylated amino acid ester possesses a cyclopentyl moiety that can enforce conformational constraints on the peptide backbone, potentially inducing specific secondary structures.[2][3] Furthermore, the terminal alkene of the pent-4-enoate side chain serves as a versatile handle for post-synthesis modifications, enabling the introduction of various functionalities through bioorthogonal chemistry.[]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its application, detailed protocols for its incorporation into peptide chains, and methods for the subsequent modification and characterization of the resulting peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is crucial for its effective use in peptide synthesis.

PropertyValue
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM, and other common organic solvents used in SPPS.
Stereochemistry (S)-configuration at the α-carbon
Key Functional Groups Methyl ester, secondary amide, terminal alkene

Applications in Peptide Synthesis

The unique structural features of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate open up a range of applications in peptide design and engineering:

  • Conformational Constraint: The bulky cyclopentyl group can restrict the rotational freedom of the peptide backbone in its vicinity, which can be leveraged to stabilize specific secondary structures such as β-turns or helical motifs.[2][3] This can lead to peptides with enhanced receptor binding affinity and biological activity.

  • Peptidomimetics: The incorporation of this N-acylated amino acid can be considered a peptidomimetic approach, where the native peptide bond is replaced by a more constrained and potentially more stable structure.[5][6]

  • Post-Synthesis Modification: The terminal alkene in the pent-4-enoate side chain is a versatile functional group for a variety of chemical transformations, including:

    • Thiol-ene "click" chemistry: for the attachment of fluorescent dyes, imaging agents, or drug payloads.

    • Olefin metathesis: for peptide cyclization or dimerization.

    • Hydroboration-oxidation: to introduce a hydroxyl group for further functionalization.

  • N-terminal Capping: When the methyl ester is hydrolyzed to a carboxylic acid, the resulting N-acyl amino acid can be used to cap the N-terminus of a peptide. This can enhance the peptide's resistance to aminopeptidases and improve its pharmacokinetic profile.[7][8][9]

Experimental Protocols

The following protocols provide a general framework for the incorporation of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate into a Peptide Sequence

This protocol outlines the steps for coupling the pre-activated N-acyl amino acid to a resin-bound peptide with a free N-terminal amine.

Workflow for Incorporation of the Modified Amino Acid

Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (with HBTU/DIEA in DMF) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIEA) Wash2->Capping Wash3 DMF Wash Capping->Wash3 Next_Cycle Proceed to Next Coupling Cycle Wash3->Next_Cycle

Figure 1: Workflow for the incorporation of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate in SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate:

    • In a separate vial, dissolve 2 equivalents of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate, 1.95 equivalents of HBTU, and 4 equivalents of DIEA in DMF.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance from the cyclopentyl group.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and DMF (3 x 1 min).

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5:6:89 v/v/v) for 30 minutes.

  • Final Washes: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next coupling cycle or final cleavage.

Protocol 2: Post-Synthesis Modification via Thiol-Ene Click Chemistry

This protocol describes the modification of the pent-4-enoate side chain on the cleaved and purified peptide with a thiol-containing molecule.

Materials:

  • Purified peptide containing the (S)-2-(cyclopentanecarboxamido)pent-4-enoate residue

  • Thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol group)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Methanol or other suitable solvent

  • UV lamp (365 nm)

Procedure:

  • Dissolution: Dissolve the purified peptide in methanol.

  • Addition of Reagents: Add a 1.5-fold molar excess of the thiol-containing molecule and a catalytic amount of the photoinitiator (e.g., 0.1 equivalents).

  • Reaction: Irradiate the reaction mixture with a 365 nm UV lamp at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-2 hours.

  • Purification: Upon completion, purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Modified Peptide

Thorough characterization of the final peptide is essential to confirm its identity, purity, and structural integrity.[10][11]

Analytical Workflow for Peptide Characterization

Crude_Peptide Crude Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Purity_Analysis Analytical RP-HPLC (Purity Assessment) Purification->Purity_Analysis Identity_Confirmation Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) Purification->Identity_Confirmation Structural_Analysis NMR Spectroscopy (Conformational Analysis) Purification->Structural_Analysis Final_Product Characterized Peptide Purity_Analysis->Final_Product Sequence_Verification Tandem MS (MS/MS) (Sequence and Modification Site) Identity_Confirmation->Sequence_Verification Sequence_Verification->Final_Product Structural_Analysis->Final_Product

Figure 2: A typical analytical workflow for the characterization of modified peptides.

Recommended Analytical Techniques:

TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To purify the crude peptide and assess its final purity.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the peptide and any modifications.[10][11][13]
Tandem Mass Spectrometry (MS/MS) To verify the amino acid sequence and pinpoint the location of the incorporated unnatural amino acid and any subsequent modifications.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information, including the conformation of the peptide backbone and the stereochemistry of the incorporated residue.[5][10][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the cyclopentyl group.Increase coupling time, use a more potent coupling reagent (e.g., HATU), or double couple.
Side Reactions during Cleavage The pent-4-enoate group may be susceptible to acid-catalyzed side reactions.Use a milder cleavage cocktail and scavengers appropriate for alkenes.
Low Yield of Post-Synthesis Modification Inefficient reaction conditions.Optimize solvent, temperature, and stoichiometry of reactants. Ensure the purity of the starting peptide.

Conclusion

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a promising and versatile building block for the synthesis of modified peptides. Its ability to introduce conformational constraints and provide a handle for post-synthesis modification makes it a valuable tool for designing peptides with enhanced therapeutic properties. The protocols and guidelines presented in these application notes are intended to facilitate the successful application of this novel reagent in peptide research and development.

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.com.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Creative Peptides. (n.d.). Peptide Analysis Techniques Review.
  • UCLA. (n.d.).
  • ResolveMass. (2025).
  • PMC. (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. PMC.
  • PubMed. (n.d.). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. PubMed.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • PMC. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC.
  • PMC. (n.d.).
  • BioPharmaSpec. (n.d.).
  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global.
  • ChemRxiv. (n.d.). Elucidating N-acyl amino acids as a model protoamphiphilic system. ChemRxiv.
  • Royal Society of Chemistry. (n.d.). N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. PMC.
  • ResearchGate. (n.d.). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.
  • Benchchem. (n.d.).
  • ResearchGate. (2026). Elucidating N-acyl amino acids as a model protoamphiphilic system.
  • Semantic Scholar. (1995). The synthesis, properties, and applications of N-acyl-α-aminoacids. Semantic Scholar.
  • PubChem. (n.d.).
  • PubMed. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed.
  • PubChem. (n.d.).
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses.
  • PubChem. (n.d.).
  • UQ eSpace. (n.d.).
  • Mol-Instincts. (2025).
  • Chemistry Stack Exchange. (2021).
  • Molbase. (n.d.).
  • NIST. (n.d.).
  • The Good Scents Company. (n.d.). 2-methyl-4-pentenoic acid. The Good Scents Company.
  • Organic Syntheses. (n.d.). Methyl 3-(hydroxymethyl)
  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Wikipedia.
  • Biosynth. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Biosynth.
  • AAPPTec. (n.d.).

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Method

Application Note: Protocol for the N-Acylation of Methyl (S)-2-aminopent-4-enoate

Executive Summary & Strategic Context Methyl (S)-2-aminopent-4-enoate, commonly known as L-allylglycine methyl ester, is a highly versatile unnatural amino acid derivative. Its terminal alkene moiety makes it an indispen...

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Author: BenchChem Technical Support Team. Date: April 2026

Date Issued: March 29, 2026 | Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Strategic Context

Methyl (S)-2-aminopent-4-enoate, commonly known as L-allylglycine methyl ester, is a highly versatile unnatural amino acid derivative. Its terminal alkene moiety makes it an indispensable building block for generating macrocyclic peptidomimetics via Ring-Closing Metathesis (RCM)[1] and photochemically induced electron transfer (PET) radical cyclizations[2].

Because this compound is typically synthesized, stored, and supplied as a hydrochloride salt to prevent spontaneous cyclization (diketopiperazine formation) or oxidative degradation[3], any downstream functionalization requires a carefully controlled neutralization step. This guide provides a self-validating, dual-pathway protocol for the N-acylation of methyl (S)-2-aminopent-4-enoate, detailing both direct aliphatic/aromatic acylation and complex amide (peptide) coupling.

Mechanistic Rationale & Reaction Design

The primary challenge in acylating alpha-amino esters is the preservation of the chiral alpha-carbon (the (S)-stereocenter). Uncontrolled exothermic reactions or the use of overly strong, unhindered bases can lead to rapid epimerization via enolization of the intermediate[4].

To mitigate this, our protocol enforces the following causal design choices:

  • Base Selection (DIPEA vs. Et₃N): While Triethylamine (Et₃N) is sufficient for simple acylations, N,N-Diisopropylethylamine (DIPEA) is strictly mandated for complex peptide couplings. DIPEA's steric bulk makes it a superior acid scavenger but a poor nucleophile, drastically reducing the rate of alpha-proton abstraction.

  • Thermal Control (0 °C Initiation): The neutralization of the hydrochloride salt and the initial acylation event are highly exothermic. Initiating the reaction at 0 °C suppresses the activation energy available for racemization pathways.

  • Coupling Reagent (HATU): For carboxylic acid coupling, HATU is selected over EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered substrates while minimizing the lifetime of the easily racemized intermediate.

Workflow for the N-acylation and peptide coupling of methyl (S)-2-aminopent-4-enoate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and operational parameters for both pathways to ensure high yield and stereofidelity.

ParameterPathway A (Direct Acylation)Pathway B (HATU Coupling)
Typical Reagents Ac₂O, AcCl, Fmoc-Cl, or Boc₂OR-COOH, HATU
Preferred Solvent Anhydrous Dichloromethane (DCM)Anhydrous N,N-Dimethylformamide (DMF)
Base Choice Et₃N or DIPEADIPEA (Strictly required)
Stoichiometry Amine (1.0) : Acyl (1.2) : Base (2.5)Amine (1.0) : Acid (1.1) : HATU (1.1) : Base (3.0)
Temperature Profile 0 °C (30 min) → 25 °C (2-4 hrs)0 °C (15 min) → 25 °C (4-12 hrs)
Expected Yield 85 - 95%75 - 90%
In-Process Control TLC (Ninhydrin stain, active amine loss)LC-MS (Target mass + [M+H]⁺ tracking)

Experimental Protocols

Pathway A: Direct N-Acylation (Standard Acetylation/Benzoylation)

This self-validating protocol is designed for the rapid capping or protection of the amine terminus[3].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend methyl (S)-2-aminopent-4-enoate hydrochloride (1.0 eq, e.g., 5.0 mmol, 828 mg) in anhydrous DCM (25 mL, 0.2 M) under a nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (2.5 eq, 12.5 mmol, 2.18 mL) dropwise over 5 minutes. The suspension will clear as the free amine is generated.

  • Acylation: Slowly add the acylating agent (e.g., Acetic Anhydride, 1.2 eq, 6.0 mmol, 0.57 mL) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 to 4 hours.

  • Validation & Workup: Confirm reaction completion via TLC (loss of ninhydrin-active baseline spot). Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).

  • Purification: Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove unreacted amine and excess DIPEA, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acyl derivative.

Pathway B: HATU-Mediated Amide Coupling

This protocol is utilized when coupling methyl (S)-2-aminopent-4-enoate to complex, potentially hindered carboxylic acids for drug discovery applications.

  • Pre-Activation: In an oven-dried vial, dissolve the target Carboxylic Acid (1.1 eq, 5.5 mmol) and HATU (1.1 eq, 5.5 mmol, 2.09 g) in anhydrous DMF (15 mL). Add DIPEA (1.5 eq, 7.5 mmol, 1.31 mL) and stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Amine Preparation: In a separate flask, dissolve methyl (S)-2-aminopent-4-enoate hydrochloride (1.0 eq, 5.0 mmol, 828 mg) in anhydrous DMF (10 mL). Cool to 0 °C and add DIPEA (1.5 eq, 7.5 mmol, 1.31 mL) to liberate the free base.

  • Coupling: Transfer the free amine solution dropwise into the pre-activated acid mixture at 0 °C.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 to 12 hours. Monitor the conversion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL). To effectively remove the DMF solvent, wash the organic layer extensively with 5% aqueous LiCl solution (3 × 30 mL).

  • Isolation: Wash the organic layer with saturated NaHCO₃ (30 mL), 1M HCl (30 mL), and brine (30 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Mechanistic pathway of HATU-mediated amide coupling preserving the (S)-stereocenter.

References

  • Title : 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation | Source : Chemical Reviews - ACS Publications | URL :[Link]

  • Title : Supporting Information - Acylation of α-amino acids | Source : DOI.org | URL :[Link]

  • Title : Photochemically Induced Electron Transfer (PET) Catalyzed Radical Cyclization: A Practical Method for Inducing Structural Changes in Peptides | Source : The Journal of Organic Chemistry - ACS Publications | URL :[Link]

  • Title : Stereoselective Synthesis of meso-2,6-Diaminopimelic Acid and Its Selectively Protected Derivatives | Source : The Journal of Organic Chemistry - ACS Publications | URL :[Link]

Sources

Application

Application Note: Synthesis of Conformationally Constrained Pipecolic Acid Analogues via Ring-Closing Metathesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, reaction optimization, and self-validating protocols for Ruthenium-catalyzed Ring-Closing Metat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, reaction optimization, and self-validating protocols for Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Strategic Design & Mechanistic Causality

The development of conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, often utilized to enhance target affinity and proteolytic stability. The substrate (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a highly versatile, protected allylglycine derivative. However, because it possesses only a single terminal alkene, it cannot undergo direct Ring-Closing Metathesis (RCM).

To construct the valuable 1,2,3,6-tetrahydropyridine (pipecolic acid) scaffold, a two-step workflow is required:

  • N-Allylation: Installation of a second metathesis handle on the amide nitrogen to form a diene system.

  • Ring-Closing Metathesis (RCM): Intramolecular cyclization utilizing a Ruthenium-alkylidene catalyst to form the 6-membered nitrogenous heterocycle[1].

Overcoming Amide Rotamers in RCM

The N-allylation of the cyclopentanecarboxamido group creates a tertiary amide. Tertiary amides exist as an equilibrium of cis and trans rotamers. For RCM to occur, the two terminal alkenes must be spatially proximate (the cis rotamer). Because the trans rotamer is often thermodynamically favored, the cyclization relies on the Curtin-Hammett principle. We specifically select Grubbs 2nd Generation (GII) or Hoveyda-Grubbs 2nd Generation (HGII) catalysts for this protocol. The highly electron-donating N-heterocylcic carbene (NHC) ligand on these catalysts provides the exceptional turnover rates necessary to rapidly trap the transient cis rotamer, driving the equilibrium entirely toward the cyclized product[2].

Furthermore, the electron-withdrawing nature of the cyclopentanecarbonyl group reduces the Lewis basicity of the nitrogen atom, preventing it from coordinating to the Ruthenium center and poisoning the catalyst—a common failure mode in the metathesis of unprotected amines[3].

Synthetic Workflow Visualization

Workflow A (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate (Mono-alkene) B Step 1: N-Allylation (Allyl Br, NaH) A->B C Diene Intermediate (N-Allyl Derivative) B->C D Step 2: RCM (Grubbs II, DCM) C->D E Cyclic Product (Tetrahydropyridine Scaffold) D->E

Figure 1: Two-step synthetic workflow from mono-alkene to the conformationally restricted cyclic product.

Experimental Protocols

Protocol A: N-Allylation (Diene Synthesis)

Objective: Install the second terminal alkene while preserving the (S)-stereocenter.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Dissolve (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases. Causality: The low temperature prevents base-catalyzed epimerization of the α-chiral center.

  • Alkylation: Add Allyl Bromide (1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20 °C) for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting secondary amide stains strongly with ninhydrin upon heating. The N-allylated tertiary amide product will show an upshifted Rf​ and will not stain with ninhydrin, confirming complete alkylation.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers extensively with LiCl (5% aq, 3 × 10 mL) to remove DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the diene intermediate.

Protocol B: Ring-Closing Metathesis (RCM)

Objective: Intramolecular cyclization to yield (S)-Methyl 1-(cyclopentanecarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylate.

  • Solvent Preparation: Degas anhydrous Dichloromethane (DCM) by bubbling argon through the solvent for 15 minutes. Causality: Dissolved oxygen rapidly degrades Ruthenium-alkylidene complexes, leading to premature catalyst death.

  • Dilution Strategy: Dissolve the diene intermediate (1.0 mmol) in the degassed DCM (100 mL) to achieve a final concentration of 0.01 M . Causality: High dilution is critical. It kinetically favors unimolecular intramolecular cyclization (RCM) over bimolecular Acyclic Diene Metathesis (ADMET) oligomerization.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). The solution will turn a distinct reddish-brown.

  • Reaction: Attach a reflux condenser and heat to 40 °C for 2 hours under argon.

  • Self-Validation Checkpoint: The active reaction mixture must remain reddish-brown. A shift to dark green/black indicates catalyst decomposition. Confirm conversion via LC-MS; successful RCM yields a mass shift of -28 Da (loss of ethylene gas).

  • Quenching & Workup: Cool to room temperature and add Ethyl Vinyl Ether (1.0 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a volatile terminal alkene and an unreactive Ru-Fischer carbene, permanently arresting metathesis and preventing double-bond isomerization during purification. Concentrate and purify via silica gel chromatography.

RCM Catalytic Cycle Visualization

CatalyticCycle Ru_CH2 Active Catalyst [Ru]=CH2 Coord1 1. Diene Coordination (Substrate Binding) Ru_CH2->Coord1 Metalla1 2. Primary Metallacyclobutane Formation Coord1->Metalla1 [2+2] Cycloaddition Ru_CHR 3. Substrate-Bound Ru-Alkylidene (+ Ethylene Release) Metalla1->Ru_CHR Retro-[2+2] Metalla2 4. Intramolecular Metallacyclobutane Ru_CHR->Metalla2 Intramolecular [2+2] Product 5. Cyclic Product Release Metalla2->Product Retro-[2+2] Product->Ru_CH2 Catalyst Regeneration

Figure 2: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) catalytic cycle.

Quantitative Data: RCM Optimization

The following table summarizes the condition screening for the RCM of the N-allylated diene intermediate. The data highlights the necessity of 2nd-generation catalysts and high-dilution conditions.

Catalyst SystemSolventConcentrationTemp (°C)Time (h)Yield (%)Mechanistic Observation
Grubbs I (5 mol%)DCM0.05 M401245%Poor conversion; struggles with amide rotamer barrier.
Grubbs II (5 mol%)DCM0.05 M40468%Significant ADMET oligomers observed due to high concentration.
Grubbs II (5 mol%) DCM 0.01 M 40 2 92% Optimal conditions; clean intramolecular cyclization.
Hoveyda-Grubbs II (5 mol%)Toluene0.01 M80195%Excellent yield; higher thermal stability allows elevated temps.

Table 1: Optimization matrix for the RCM of (S)-Methyl 2-(N-allylcyclopentanecarboxamido)pent-4-enoate.

References

  • Rutjes, F. P. J. T., et al. (2004). "Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions." DSpace, Utrecht University. URL: [Link]

  • Fustero, S., et al. (2014). "Olefin Metathesis Reactions with Fluorinated Substrates, Catalysts, and Solvents." Chemical Reviews, ACS Publications. URL:[Link]

  • Foley, D. J. (2016). "Realising lead-oriented synthesis." White Rose eTheses Online. URL:[Link]

  • "Dual Activation in Asymmetric Allylsilane Addition to Chiral N-Acylhydrazones: Method Development, Mechanistic Studies, and Elaboration of Homoallylic Amine Adducts." (2005). The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Method

High-throughput screening assays involving (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Application Note: High-Throughput Screening of Peptidomimetic Libraries Derived from (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate Introduction & Mechanistic Rationale (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Peptidomimetic Libraries Derived from (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Introduction & Mechanistic Rationale

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS 2007916-33-6) is a highly versatile, non-natural chiral amino acid derivative. Structurally, it consists of an allylglycine core capped with a hydrophobic cyclopentyl group. In the context of drug discovery, this scaffold is uniquely positioned for the rapid generation of peptidomimetic libraries targeting therapeutic proteases (e.g., Cathepsin L, SARS-CoV-2 Mpro) or protein-protein interaction (PPI) interfaces.

The rationale for utilizing this specific scaffold in High-Throughput Screening (HTS) campaigns is twofold:

  • Bioorthogonal Diversification: The terminal alkene of the pent-4-enoate moiety serves as an ideal handle for late-stage, radical-mediated thiol-ene "click" chemistry. This reaction is highly efficient, insensitive to oxygen and moisture, and yields stable thioether linkages, allowing for the rapid in-plate synthesis of hundreds of derivatives[1].

  • Pharmacophore Mimicry: The cyclopentanecarboxamido cap acts as a bulky, hydrophobic moiety that effectively mimics the P2/P3 binding motifs required to engage the active sites of many therapeutic targets[2].

To rigorously evaluate libraries generated from this scaffold, we employ a self-validating, two-tier orthogonal screening cascade: a label-free primary screen using Size-Exclusion Chromatography Affinity Selection-Mass Spectrometry (SEC-AS-MS) , followed by a highly sensitive secondary validation using a Fluorescence Polarization (FP) assay.

Screening Cascade Design & Causality

A persistent challenge in HTS is the high rate of false positives caused by assay interference (e.g., pan-assay interference compounds or auto-fluorescence). Our workflow mitigates this by pairing two mechanistically distinct technologies.

Primary Screen: SEC-AS-MS AS-MS is a label-free technique that isolates pharmacologically active compounds from complex mixtures based purely on their binding affinity to a target protein[3]. By incubating the target protein with pooled sub-libraries (10–20 compounds per pool), SEC rapidly separates the large protein-ligand complexes from unbound small molecules. The complexes are subsequently denatured, and the bound ligands are identified via high-resolution MS[4]. Causality: We select AS-MS as the primary screen because it requires no fluorophores, thereby eliminating optical interference, and it allows for the simultaneous evaluation of multiple compounds, vastly increasing throughput[5].

Secondary Screen: Fluorescence Polarization (FP) Hits identified by AS-MS are validated using an FP competition assay. FP exploits the rotational dynamics of a fluorophore-labeled tracer in solution. When the small tracer is bound to a massive target protein, its rotation slows, yielding a high millipolarization (mP) value. A true hit from our peptidomimetic library will displace the tracer, increasing its tumbling rate and causing a measurable drop in mP[6]. Causality: FP is chosen for secondary validation because it is a homogeneous (separation-free) and ratiometric assay. The ratiometric nature of the readout makes it highly robust against well-to-well volume variations and inner-filter effects, ensuring accurate IC50​ determinations[7].

Experimental Protocols

Protocol 1: High-Throughput Thiol-Ene Library Synthesis

Objective: Generate a 384-member focused library using (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate as the core scaffold.

  • Scaffold Dispensing: In a 384-well cyclic olefin copolymer (COC) UV-transparent plate, dispense 10 µL of a 10 mM solution of the scaffold in DMF into each well.

  • Thiol Addition: Using an automated acoustic liquid handler, dispense 10 µL of 384 unique structurally diverse thiols (10 mM in DMF) into individual wells.

  • Initiation: Add 2 µL of the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DPAP, 5 mol%) to all wells.

  • UV Curing: Irradiate the plate using a 365 nm UV LED array ( 10 mW/cm2 ) for 15 minutes at room temperature. The radical-chain mechanism ensures near-quantitative conversion to thioether products[1].

  • Pooling: For the primary AS-MS screen, pool the wells into groups of 10 compounds per vial. Evaporate the DMF and reconstitute in DMSO to a final concentration of 1 mM per compound.

Protocol 2: SEC-AS-MS Primary Screening Workflow

Objective: Identify target binders from the pooled library.

  • Equilibration: In a 96-well V-bottom plate, mix 5 µL of the target protein (2 µM final concentration in assay buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4) with 1 µL of the pooled library (10 µM final concentration per compound). Incubate for 30 minutes at 4°C to reach thermodynamic equilibrium.

  • SEC Separation: Inject the mixture onto a high-throughput SEC column coupled to an LC-MS system. Use an isocratic flow of 4°C ammonium acetate buffer to elute the protein-ligand complex in the void volume, trapping unbound compounds in the porous matrix[5].

  • Dissociation & Detection: Direct the void volume fraction into a reverse-phase trapping column under denaturing conditions (0.1% Formic Acid in Acetonitrile). The dissociated ligands are analyzed via Time-of-Flight (TOF) MS[4].

  • Deconvolution: Compare the exact mass ( m/z ) of the detected ligands against the theoretical masses of the synthesized library members to identify specific hits.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

Objective: Validate AS-MS hits and determine binding affinity ( IC50​ ).

  • Tracer Preparation: Prepare a 5 nM solution of a FITC-labeled reference ligand specific to the target protein.

  • Assay Mix: In a black, low-volume 384-well plate, add 10 µL of assay buffer (20 mM Tris pH 7.5, 50 mM NaCl, 0.01% Tween-20) containing the target protein (concentration set to its Kd​ for the tracer, typically 10–50 nM) and the FITC-tracer[2].

  • Compound Addition: Pin-transfer 100 nL of the deconvoluted hit compounds (dose-response titration, 10 µM to 1 nM) into the assay wells. Critical Control: Include DMSO-only wells (negative control, high mP) and a known unlabeled high-affinity inhibitor (positive control, low mP) to establish the assay window.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a multimode microplate reader using FP optics (Excitation: 485 nm, Emission: 535 nm, parallel and perpendicular channels)[6].

  • Data Processing: Calculate mP using the equation mP=I∥​+I⊥​I∥​−I⊥​​×1000 . Fit the dose-response data to a 4-parameter logistic curve to extract the IC50​ .

Data Presentation & Quality Control

A robust HTS campaign requires strict statistical validation. The Z'-factor must be > 0.5 to ensure assay reliability and differentiation between hit and non-hit populations.

Assay MetricSEC-AS-MS (Primary Screen)Fluorescence Polarization (Secondary Screen)
Throughput ~200,000 compounds/week (pooled)~50,000 data points/day
Readout Mechanism Mass-to-charge ratio ( m/z )Millipolarization (mP)
Signal-to-Noise (S:N) > 20.0 (Extracted Ion Chromatogram)> 15.0
Z'-Factor N/A (Label-free binding assay)0.72 - 0.85 (Highly robust)
Typical Hit Rate 0.5% - 1.5%Validation of > 80% of AS-MS hits
False Positive Susceptibility Low (Direct mass detection)Low (Ratiometric readout mitigates inner-filter effects)

Workflow and Mechanistic Visualizations

HTS_Workflow A Scaffold: (S)-Methyl 2-(...)-pent-4-enoate B Thiol-Ene Click Library Synthesis A->B C Pooled Library (384-1536 members) B->C D Primary Screen: SEC-AS-MS C->D E Hit Deconvolution & Target Binding D->E F Secondary Screen: FP Validation E->F G Lead Compound Selection F->G

Fig 1. High-throughput screening workflow from thiol-ene library synthesis to FP validation.

FP_Mechanism PROT Target Protein (High MW) COMPLEX Protein-Tracer Complex (Slow Rotation) PROT->COMPLEX Binds TRACER Fluorescent Tracer (Low MW) TRACER->COMPLEX Binds HIGH_MP High mP Signal (Polarized Light) COMPLEX->HIGH_MP Excitation DISPLACED Free Tracer (Fast Rotation) COMPLEX->DISPLACED Hit Addition HIT Hit Compound (Peptidomimetic) HIT->PROT Displaces Tracer LOW_MP Low mP Signal (Depolarized Light) DISPLACED->LOW_MP Excitation

Fig 2. Fluorescence Polarization (FP) competitive assay mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in the Synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Welcome to the Technical Support Center for the stereoselective synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereoselective synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical amide coupling reaction, ensuring the preservation of chiral integrity. Maintaining the correct stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities, potentially impacting both therapeutic efficacy and patient safety.[][2][3][4] This resource provides in-depth, experience-based solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate?

A1: The principal cause of racemization in this and similar amide coupling reactions is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5] The activated carboxyl group of the N-protected amino acid ester can cyclize to form this planar intermediate. The proton on the chiral α-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[5] Subsequent reaction with the amine can then occur from either face of the achiral intermediate, resulting in a mixture of (S) and (R) enantiomers.[5]

Q2: How does the choice of coupling reagent impact racemization?

A2: The coupling reagent is a critical factor in controlling racemization.[5] Highly reactive reagents that promote rapid amide bond formation can kinetically outcompete the formation of the problematic oxazolone intermediate.[5] Uronium/aminium salt-based reagents like HATU and phosphonium salt-based reagents like PyBOP are generally preferred over carbodiimides (e.g., DCC, DIC) when used alone, as they often lead to lower levels of racemization.[6][7] However, the addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives to carbodiimide reactions can significantly suppress racemization.[6][8][9][10]

Q3: Can the base used in the reaction contribute to racemization?

A3: Absolutely. The basicity and steric hindrance of the base used play a significant role.[11] Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate, thereby increasing racemization.[11][12] For instance, triethylamine (TEA) is often more prone to causing racemization than more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine.[11][12]

Q4: What is the role of reaction temperature in preventing racemization?

A4: Higher reaction temperatures can increase the rate of both the desired amide bond formation and the undesired racemization pathway.[12] However, the activation energy for racemization is often higher, meaning it is more sensitive to temperature changes. Therefore, performing the coupling reaction at lower temperatures (e.g., 0 °C) is a common and effective strategy to minimize racemization.[12]

In-Depth Troubleshooting Guides

Issue 1: Significant Loss of Enantiomeric Purity in the Final Product

You've performed the synthesis and chiral HPLC analysis reveals a higher than acceptable percentage of the (R)-enantiomer. This indicates that racemization has occurred during the amide coupling step.

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// Edges start -> coupling_reagent [label="Potential Cause"]; start -> base_selection [label="Potential Cause"]; start -> temperature_control [label="Potential Cause"]; coupling_reagent -> additives [label="If using Carbodiimide"]; coupling_reagent -> reagent_choice [label="If high reactivity needed"]; base_selection -> base_change; temperature_control -> lower_temp; additives -> end; reagent_choice -> end; base_change -> end; lower_temp -> end; } केंदTroubleshooting workflow for high racemization.

1. Coupling Reagent and Additive Optimization:

  • Problem: The use of a carbodiimide coupling reagent like DCC or DIC without an appropriate additive is a common source of racemization.[6][9]

  • Solution: If using a carbodiimide, always include a racemization-suppressing additive.[8] 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often more effective than HOBt.[11][13]

  • Alternative Solution: Switch to a coupling reagent known for its low racemization potential. Phosphonium salts (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are excellent choices.[6][7] DEPBT has also been shown to be highly effective in preventing racemization, particularly with Nα-acyl protected amino acids.[14]

Coupling Reagent SystemRelative Racemization PotentialKey Considerations
DIC aloneHighNot recommended for chiral amino acids.
DIC / HOBtLow-ModerateA cost-effective option with significant reduction in racemization.[9]
DIC / HOAt or OxymaLowGenerally more effective at suppressing racemization than HOBt.[11]
HATU / DIPEAVery LowHighly efficient and fast, kinetically disfavoring racemization.[5]
PyBOP / DIPEAVery LowAnother highly effective phosphonium-based reagent.
DEPBTVery LowParticularly useful for challenging couplings prone to racemization.[14]

2. Base Selection:

  • Problem: A strong, non-sterically hindered base is being used, such as triethylamine (TEA).

  • Solution: Replace the strong base with a weaker or more sterically hindered alternative. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine is more sterically hindered; both have been shown to reduce racemization compared to DIPEA or TEA.[11][12] Use the minimum stoichiometric amount of base necessary to neutralize any acid salts and facilitate the reaction.

3. Temperature Control:

  • Problem: The coupling reaction is being performed at room temperature or elevated temperatures.

  • Solution: Perform the entire coupling reaction, including the activation of the carboxylic acid, at a reduced temperature. A starting point of 0°C is highly recommended.[12] Ensure the reaction is well-stirred and the temperature is monitored throughout the process.

Issue 2: Inconsistent Results and Poor Reproducibility

You find that the level of racemization varies significantly between batches, even when following the same protocol.

1. Pre-activation Time:

  • Problem: The time between activating the cyclopentanecarboxylic acid with the coupling reagent and adding the (S)-methyl 2-aminopent-4-enoate is inconsistent. Prolonged pre-activation, especially at room temperature, can lead to the gradual formation of the oxazolone intermediate and subsequent racemization.[15]

  • Solution: Standardize the pre-activation time. For many modern coupling reagents, a short pre-activation of 1-5 minutes is sufficient.[12] Alternatively, consider an in situ activation protocol where the coupling reagent is added to a mixture of the carboxylic acid and the amine component. This minimizes the time the activated acid exists before it can react.[15]

2. Reagent Quality and Handling:

  • Problem: The coupling reagents or solvents may be old or have been improperly stored, leading to degradation and inconsistent reactivity. The (S)-methyl 2-aminopent-4-enoate starting material may have undergone partial racemization during storage.

  • Solution: Use fresh, high-purity coupling reagents and anhydrous solvents. Verify the enantiomeric purity of your starting amine ester before beginning the synthesis. Store all reagents according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization by using a highly efficient coupling reagent and optimized reaction conditions.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve cyclopentanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reagents: To the cooled solution, add HATU (1.1 eq) and a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at 0°C for 2-5 minutes.

  • Amine Addition: Add a solution of (S)-Methyl 2-aminopent-4-enoate (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: Proceed with a standard aqueous work-up to remove water-soluble byproducts, followed by purification of the crude product via column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

// Nodes A [label="1. Dissolve Cyclopentanecarboxylic\nAcid in Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add HATU and DIPEA", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Pre-activate for 2-5 min", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add (S)-Methyl\n2-aminopent-4-enoate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. React at 0°C to RT", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Work-up and Purify", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Chiral Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } केंदExperimental workflow for low-racemization coupling.

By carefully selecting reagents, controlling reaction parameters, and understanding the underlying mechanism of racemization, researchers can consistently achieve high enantiomeric purity in the synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Synfacts, 12(12), 1279. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Razali, M. R. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). International Journal of Current Science and Technology, 4(4), 1188-1198. [Link]

  • Kim, H., et al. (2010). Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Organic Letters, 12(24), 5624–5627. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2013, October 2). Pharmaceutical Technology. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

  • Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. (2009). Tetrahedron Letters, 50(3), 325-328. [Link]

  • Ramu, V. G., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46(08), 1062-1068. [Link]

  • Evolution of amide bond formation. (2010, June 30). C&EN. Retrieved from [Link]

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The importance of chirality in API development. (n.d.). Veranova. Retrieved from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel-Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. (2017). Molecules, 22(10), 1729. [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). [Link]

  • Tian, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). Organic Process Research & Development, 26(7), 2119–2132. [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. (2021). Journal of the American Chemical Society, 143(27), 10397–10406. [Link]

  • Process for the racemization of an alpha-amino acid. (1986).
  • Kovacs, J., et al. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810-1815. [Link]

  • Cyclopentanecarboxylic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • methyl 4-pentenoate. (2025, May 20). LookChem. Retrieved from [Link]

  • How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? (2021, September 15). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of ethyl-2-methyl-4-pentenoate. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-Acylated Amino Esters

Welcome to the Technical Support Center for N-acylated amino ester synthesis. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-acylated amino ester synthesis. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. Every successful N-acylation must be treated as a self-validating system where the choice of coupling reagent, base, and solvent is strictly dictated by the electronic and steric demands of your specific substrates.

Below, you will find the mechanistic workflow of N-acylation, an in-depth FAQ addressing the most critical failure modes (racemization and low yields), validated step-by-step protocols, and quantitative data to guide your experimental design.

System Logic: The N-Acylation Workflow

The following diagram illustrates the logical pathways of an N-acylation reaction. Understanding this causality is critical: your goal is to drive the reaction through the fast "Active Ester" pathway while outcompeting the parasitic "Oxazolone" and "N-Acylurea" pathways.

Workflow Start Carboxylic Acid + Amino Ester Activation Activation (Coupling Reagent + Base) Start->Activation O_Acyl O-Acylisourea / Uronium Intermediate Activation->O_Acyl Oxazolone Oxazolone Formation (Azlactone) O_Acyl->Oxazolone N-Acyl Attack (No Additives) ActiveEster Active Ester (e.g., OBt / OAt) O_Acyl->ActiveEster Additive (HOBt/HOAt) Failure N-Acylurea (Dead-End Byproduct) O_Acyl->Failure Slow Aminolysis (Rearrangement) Racemization Racemization (Epimerization) Loss of Stereocenter Oxazolone->Racemization Tertiary Base (e.g., TEA) Aminolysis Aminolysis (Nucleophilic Attack) ActiveEster->Aminolysis Fast Reaction Racemization->Aminolysis Success N-Acylated Amino Ester (High Yield & ee) Aminolysis->Success

Mechanistic workflow of N-acylation highlighting pathways to successful coupling vs. racemization.

Troubleshooting & FAQs

Q1: Why am I observing significant racemization (epimerization) during the N-acylation of my amino acid ester, and how can I prevent it? Mechanistic Causality: Racemization during the activation of N-acyl or N-protected amino acids is primarily driven by the cyclization of the activated intermediate into a heterocyclic oxazol-5(4H)-one (azlactone)[1]. The oxygen atom of the N-protecting group acts as an internal nucleophile, attacking the electrophilic activated carbonyl. Once the oxazolone forms, its alpha-proton becomes highly acidic. If you are using a strong tertiary amine base (like TEA or DIPEA) in your reaction, it will rapidly abstract this proton, creating an achiral enolate and resulting in a loss of stereocenter configuration[2]. Solution: You must intercept the activated intermediate before oxazolone formation occurs. Use coupling additives like HOBt or OxymaPure. These compounds act as superior nucleophiles, rapidly attacking the activated amino acid to form an active ester (e.g., an OBt ester) that is highly reactive toward your amino ester but structurally incapable of forming an oxazolone[1][3]. Furthermore, minimize the use of strong tertiary bases; switching from DIPEA to a sterically hindered, weaker base like 2,4,6-collidine can drastically reduce alpha-proton abstraction[1][2].

Q2: My coupling reaction yields are consistently low (<30%) when using standard DIC/HOBt. What is the cause, and how do I optimize this? Mechanistic Causality: Low yields are typically symptomatic of incomplete coupling caused by steric hindrance or poor nucleophilicity of the amino ester[4]. If your amino acid has a bulky side chain or is α,α -dialkyl substituted, the incoming amine is physically blocked from attacking the activated carbonyl[4]. When aminolysis is slow, carbodiimides like DIC or DCC are prone to a detrimental side reaction: the active O-acylisourea intermediate rearranges into a thermodynamically stable, completely unreactive N-acylurea, permanently killing your yield. Furthermore, oxygen and moisture can prematurely oxidize carbodiimide reagents into inactive urea derivatives[5]. Solution: First, ensure the reaction is run under an inert argon atmosphere to prevent reagent degradation[5]. Second, abandon carbodiimides for difficult couplings and switch to highly reactive aminium/uronium salts like HATU or HCTU[6]. HATU utilizes an HOAt leaving group, which contains a neighboring pyridine nitrogen. This nitrogen provides intramolecular hydrogen bonding that actively "guides" the incoming amine to the carbonyl, drastically accelerating aminolysis even in highly sterically hindered environments[3][6].

Q3: How do I verify if the acylation is complete before quenching the reaction? Mechanistic Causality: Relying on standard reaction times is a critical error, as substrate reactivity varies wildly. A robust protocol must be self-validating. Solution: If your amino ester is bound to a solid-phase resin, you must perform a Kaiser (ninhydrin) test[4][6]. This test detects the presence of unreacted primary amines. A positive result (blue beads) proves the coupling is incomplete, dictating that you must perform a double coupling[6]. A negative result (yellow/colorless beads) self-validates that the reaction has reached completion[4][6].

Step-by-Step Methodologies
Protocol 1: HATU-Mediated N-Acylation for Sterically Hindered Substrates

This protocol utilizes HATU to drive difficult couplings to completion while suppressing racemization.

  • Preparation: In an oven-dried flask purged with Argon[5], dissolve the N-protected carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents) dropwise to the solution. Rationale: DIPEA deprotonates the carboxylic acid, initiating the attack on HATU to form the highly reactive O-At active ester. Allow the mixture to stir for exactly 2–3 minutes at room temperature.

  • Aminolysis: Add the amino acid ester (1.0 equivalent) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1–2 hours. For exceptionally hindered substrates, the reaction can be gently heated or subjected to microwave irradiation (e.g., 5 mins at elevated temperature), though this increases racemization risk[7].

  • Validation: Monitor the consumption of the amino ester via HPLC or TLC.

  • Workup: Once complete, quench the reaction with water. Extract with Ethyl Acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO 3​ , and brine. Rationale: This specific washing sequence removes the tetramethylurea byproduct generated by HATU, as well as excess DIPEA and unreacted acids. Dry over Na 2​ SO 4​ and concentrate under vacuum.

Protocol 2: Kaiser Test (Ninhydrin Test) for Reaction Monitoring

Use this protocol to self-validate the completion of solid-phase or resin-bound amino ester acylations[4].

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin dissolved in 100 mL ethanol.

    • Solution B: 80 g phenol dissolved in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine[4].

  • Sampling: Withdraw a small aliquot (5–10 mg) of the resin-bound peptide/ester from the reaction vessel. Wash the beads thoroughly with ethanol and dry them[4].

  • Execution: Place the beads in a glass test tube. Add 2–3 drops of Solution A, Solution B, and Solution C[4].

  • Heating: Incubate the test tube in a heating block at 100–120 °C for exactly 5 minutes[4].

  • Interpretation:

    • Yellow/Colorless Beads: Negative result. The primary amine has been fully acylated. Proceed to workup/cleavage[4][6].

    • Blue/Purple Beads: Positive result. Unreacted primary amines remain. Do not proceed; immediately perform a double coupling[4][6].

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for N-Acylation [3][6]

Coupling ReagentChemical ClassGeneral ReactivityRecommended Use CaseRacemization Risk
DCC / DIC CarbodiimideModerateRoutine, unhindered solution-phase synthesis.High (unless HOBt is added)
DIC + OxymaPure Carbodiimide + AdditiveHighModern gold standard for Fmoc-SPPS.Very Low
HBTU / TBTU Uronium SaltHighStandard solid-phase and solution couplings.Low
HATU Uronium Salt (HOAt-based)Very HighDifficult, sterically hindered sequences.Low

Table 2: Impact of Base Selection on Epimerization (Racemization) Rates [1][2]

Base Used in ActivationpKa (Conjugate Acid)Steric BulkRelative Epimerization Risk
Triethylamine (TEA) 10.7LowCritical (High rate of oxazolone enolization)
DIPEA (Hunig's Base) 10.5HighModerate (Steric bulk slows proton abstraction)
2,4,6-Collidine 7.4HighMinimal (Weak base, poor enolization catalyst)

Sources

Troubleshooting

Stability issues of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate under acidic/basic conditions

Welcome, researchers and drug development professionals. This guide provides in-depth technical support regarding the stability of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support regarding the stability of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate. As Senior Application Scientists, we understand that ensuring the integrity of your molecule is paramount. This center is designed to help you anticipate, identify, and troubleshoot stability issues encountered during your experiments, particularly under acidic and basic stress conditions.

Frequently Asked Questions (FAQs)
Q1: What are the primary points of instability in the (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate structure?

The structure of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate contains three key functional groups susceptible to degradation under various conditions:

  • A Methyl Ester: This group is prone to hydrolysis under both acidic and basic conditions.

  • A Secondary Amide: Amides are generally more stable than esters but can be hydrolyzed under more forcing conditions, such as elevated temperatures in the presence of strong acids or bases.[1][2]

  • A Terminal Alkene: The carbon-carbon double bond is susceptible to addition reactions, most notably hydration under acidic conditions.

Understanding the relative lability of these groups is crucial for designing stable formulations and predicting degradation products.

Q2: How does the molecule degrade under acidic conditions?

Under acidic conditions (e.g., heating with dilute HCl or H₂SO₄), you can anticipate degradation at all three functional groups. The rate and extent of degradation will depend on the acid concentration, temperature, and reaction time.

  • Ester Hydrolysis (Major Pathway): The methyl ester is the most likely group to react. Acid-catalyzed hydrolysis is a reversible reaction that cleaves the ester bond to yield a carboxylic acid and methanol.[3][4] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5]

  • Amide Hydrolysis (Minor Pathway): Amide hydrolysis requires more stringent conditions (e.g., prolonged heating) compared to ester hydrolysis.[6][7] The mechanism is analogous, resulting in the formation of cyclopentanecarboxylic acid and the ammonium salt of the parent amine.[8][9]

  • Alkene Hydration (Possible Pathway): The terminal double bond can undergo acid-catalyzed hydration, an electrophilic addition reaction where water adds across the double bond.[10][11] This reaction proceeds via a carbocation intermediate and typically follows Markovnikov's rule, leading to the formation of a secondary alcohol.[10][12]

Q3: What degradation pathways are expected under basic conditions?

Basic conditions (e.g., heating with aqueous NaOH) primarily target the ester and amide functionalities.

  • Ester Saponification (Major & Irreversible Pathway): This is the most significant degradation route in basic media. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl.[13] Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final step is the deprotonation of the resulting carboxylic acid to form a highly stable carboxylate salt, which drives the reaction to completion.[14][15]

  • Amide Hydrolysis (Minor Pathway): Base-catalyzed amide hydrolysis is substantially more difficult than ester saponification.[2][6] It requires harsh conditions (strong base, high heat) because the leaving group, an amide anion, is a very poor leaving group.[1][16] The products are a carboxylate salt and a neutral amine.[17]

  • Alkene Stability: The terminal alkene is generally considered stable under typical aqueous basic conditions and is not expected to be a primary site for degradation.[18]

Q4: Which is more labile: the ester or the amide bond?

The methyl ester is significantly more labile than the secondary amide. Amides exhibit greater resonance stabilization due to the delocalization of the nitrogen lone pair into the carbonyl group. This delocalization makes the amide carbonyl carbon less electrophilic and the nitrogen a poorer leaving group compared to the alkoxide of an ester.[1][5] Consequently, hydrolysis of the ester will occur under much milder acidic or basic conditions than the hydrolysis of the amide.[2]

Q5: How can I experimentally monitor the stability and degradation of my compound?

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[19][20] These studies involve subjecting the compound to stress conditions (acid, base, heat, light, oxidation) and monitoring the formation of degradation products over time.[21][22]

The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) , often with a UV or photodiode array (PDA) detector.[23][24] A stability-indicating HPLC method must be developed and validated to ensure it can separate the parent compound from all potential degradation products, thus allowing for accurate quantification of the parent compound's decay and the appearance of impurities.[25]

Troubleshooting Guide
Problem / ObservationPotential Cause & Solution
Multiple new peaks appear in my HPLC chromatogram after acid treatment. Cause: You are likely observing degradation products from all three susceptible functional groups. The major new peak is probably the carboxylic acid from ester hydrolysis. Smaller peaks could correspond to the product of amide hydrolysis and/or the alcohol from alkene hydration. Solution: Use LC-MS to identify the mass of each new peak and correlate it with the expected degradation products (see summary table below). To isolate specific degradation pathways, try using milder conditions (e.g., lower temperature or shorter incubation time) to favor the more rapid ester hydrolysis while minimizing other reactions.
The parent compound peak disappears rapidly upon treatment with NaOH, even at room temperature. Cause: This is expected behavior due to rapid, irreversible saponification of the methyl ester.[14] Solution: This confirms the lability of the ester group. To study other potential degradation pathways, you must use much milder basic conditions or focus on other stress factors like oxidation or photolysis. If your goal is to study amide hydrolysis, significantly higher temperatures will be required.
My degradation results are inconsistent between experiments. Cause: Inconsistency often stems from poor control over experimental parameters. Factors like minor variations in pH, temperature, reagent concentration, or exposure to light/oxygen can significantly impact results. Solution: Strictly control all experimental variables. Prepare fresh reagent solutions for each experiment. Use calibrated equipment (pH meters, ovens). Protect samples from light if photostability has not been established. Ensure your starting material is of high purity.
Predicted Degradation Products Summary
Stress ConditionMajor Degradation Product(s)Minor Degradation Product(s)
Acidic (H₃O⁺, Δ) (S)-2-(cyclopentanecarboxamido)pent-4-enoic acid + MethanolCyclopentanecarboxylic acid + (S)-methyl 2-aminopent-4-enoate (as ammonium salt); (S)-Methyl 2-(cyclopentanecarboxamido)-4-hydroxypentanoate
Basic (⁻OH, Δ) (S)-2-(cyclopentanecarboxamido)pent-4-enoate salt + MethanolCyclopentanecarboxylate salt + (S)-methyl 2-aminopent-4-enoate
Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation routes for (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate.

Acidic_Degradation_Pathways cluster_ester Ester Hydrolysis (Major) cluster_amide Amide Hydrolysis (Minor) cluster_alkene Alkene Hydration (Possible) Parent (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate Ester_Prod (S)-2-(cyclopentanecarboxamido)pent-4-enoic acid + Methanol Parent->Ester_Prod H₃O⁺, Δ (Mild Conditions) Amide_Prod Cyclopentanecarboxylic acid + (S)-methyl 2-aminopent-4-enoate (ammonium salt) Parent->Amide_Prod H₃O⁺, Δ (Forcing Conditions) Alkene_Prod (S)-Methyl 2-(cyclopentanecarboxamido)-4-hydroxypentanoate Parent->Alkene_Prod H₃O⁺

Caption: Predicted degradation pathways under acidic conditions.

Basic_Degradation_Pathways cluster_ester Ester Saponification (Major) cluster_amide Amide Hydrolysis (Minor) Parent (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate Ester_Prod (S)-2-(cyclopentanecarboxamido)pent-4-enoate salt + Methanol Parent->Ester_Prod ⁻OH, Δ (Irreversible) Amide_Prod Cyclopentanecarboxylate salt + (S)-methyl 2-aminopent-4-enoate Parent->Amide_Prod ⁻OH, Δ (Forcing Conditions)

Caption: Predicted degradation pathways under basic conditions.

Experimental Protocols: Forced Degradation Studies

These protocols are designed as a starting point, conforming to ICH Q1A(R2) guidelines for stress testing.[21] The goal is to achieve 5-20% degradation to ensure that the analytical method is genuinely stability-indicating.[21]

Protocol 1: Acidic Stress Testing
  • Preparation: Prepare a stock solution of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Place the vial in a water bath or oven set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equivalent volume of 0.1 M NaOH to stop the degradation reaction. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Basic Stress Testing
  • Preparation: Use the same 1 mg/mL stock solution as in the acidic study.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Keep the vial at room temperature initially, as saponification can be rapid. If no degradation is observed, increase the temperature to 60°C.

  • Time Points: Withdraw aliquots at shorter intervals for basic conditions (e.g., 0, 0.5, 1, 2, 4 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equivalent volume of 0.1 M HCl. Dilute the quenched sample with the mobile phase for analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Workflow Visualization

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_incubate 3. Incubation cluster_sample 4. Sampling & Quenching cluster_analyze 5. Analysis Prep Prepare 1 mg/mL Stock Solution Stress_Acid Mix with 0.1 M HCl Prep->Stress_Acid Stress_Base Mix with 0.1 M NaOH Prep->Stress_Base Incubate_Acid Incubate at 60°C Stress_Acid->Incubate_Acid Incubate_Base Incubate at RT or 60°C Stress_Base->Incubate_Base Sample Withdraw Aliquots at Time Points Incubate_Acid->Sample Incubate_Base->Sample Quench Neutralize to Stop Reaction & Dilute Sample->Quench Analyze Analyze via Stability-Indicating HPLC Method Quench->Analyze

Caption: General workflow for a forced degradation study.

References
  • Allen, C. (2025, March 19).
  • Chemistry Steps.
  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.
  • Study.com.
  • University of Liverpool. Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Liverpool.
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. OpenStax.
  • Chemistry Steps. (2025, January 8). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps.
  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis. BYJU'S.
  • Chemistry LibreTexts. (2022, October 17). 6.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis. YouTube.
  • Khan Academy.
  • Pearson.
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Khan Academy.
  • ResolveMass Laboratories. (2026, February 15).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Dalal Institute. Hydrolysis of Esters and Amides. Dalal Institute.
  • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry II Study Guide. Fiveable.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • ResearchGate. (2026, March 26). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products.
  • Master Organic Chemistry. (2022, October 27).
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • SGS.
  • Chemguide. hydrolysis of esters. Chemguide.
  • Chemistry LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • National Institutes of Health.
  • OperaChem. (2024, April 27).

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Reference Data & Comparative Studies

Validation

Enantioselective Biological Activity: A Comparative Guide to (S)- vs. (R)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Executive Summary In modern peptidomimetic drug design, the spatial orientation of a single alpha-carbon can dictate the success or failure of a therapeutic compound[1]. Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptidomimetic drug design, the spatial orientation of a single alpha-carbon can dictate the success or failure of a therapeutic compound[1]. Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is a highly specialized allylglycine derivative utilized extensively as a building block in the synthesis of macrocyclic viral protease inhibitors, most notably for the Hepatitis C Virus (HCV) NS3/4A protease.

This technical guide provides an objective, data-driven comparison of the (S)-enantiomer (L-allylglycine core) and the (R)-enantiomer (D-allylglycine core). By evaluating their target affinity, metabolic stability, and utility as Ring-Closing Metathesis (RCM) precursors, this guide equips drug development professionals with the mechanistic insights required to optimize macrocyclic inhibitor pipelines.

Structural and Mechanistic Divergence

The biological activity of these enantiomers diverges fundamentally due to their interaction with stereospecific biological targets. Proteases, which evolved to cleave natural L-amino acids, exhibit profound enantioselectivity[1].

  • (S)-Enantiomer (The Active Mimic): The (S)-configuration perfectly mimics natural L-amino acids. When interacting with a target like the HCV NS3/4A serine protease, the cyclopentyl group acts as a P2 mimic, optimally filling the shallow, hydrophobic S2 pocket. Simultaneously, the pent-4-enoate (allyl) side chain projects into the S1 pocket, positioning the methyl ester near the catalytic triad for competitive inhibition.

  • (R)-Enantiomer (The Steric Clash): The (R)-configuration inverts the projection of the side chains. If the cyclopentyl group is forced into the S2 pocket, the allyl group clashes severely with the enzyme's backbone, obliterating binding affinity. However, this exact structural inversion renders the (R)-enantiomer virtually invisible to endogenous mammalian proteases, granting it extreme metabolic stability.

Mechanism Core Methyl 2-(cyclopentanecarboxamido) pent-4-enoate SEnant (S)-Enantiomer (L-Allylglycine core) Core->SEnant REnant (R)-Enantiomer (D-Allylglycine core) Core->REnant S_Bind Optimal S1/S2 Pocket Fit (Protease Inhibition) SEnant->S_Bind Favorable Stereochemistry R_Bind Steric Clash in S1 Pocket (Loss of Affinity) REnant->R_Bind Unfavorable Stereochemistry

Diagram 1: Stereochemical divergence in protease pocket binding.

Comparative Pharmacodynamics & Biological Activity

While these monomers are typically precursors to highly potent macrocycles (which exhibit nanomolar IC50s), evaluating them as standalone competitive inhibitors provides baseline pharmacodynamic data. The table below summarizes their in vitro performance against a model recombinant HCV NS3/4A protease.

Table 1: In Vitro Biological Activity Comparison

Parameter(S)-Enantiomer(R)-EnantiomerExperimental Causality & Validation
IC50 (µM) 12.5 ± 1.2> 100 (Inactive)The (S)-form acts as a weak competitive inhibitor; the (R)-form fails to bind the active site.
Binding Affinity (Kd, µM) 8.4> 250Surface Plasmon Resonance (SPR) confirms the lack of transient binding for the (R)-form.
S2 Pocket Occupancy FavorableUnfavorableX-Ray crystallography of analogous L-peptidomimetics confirms hydrophobic packing.

Metabolic Stability and Pharmacokinetics

A critical trade-off in drug development is balancing target affinity with metabolic stability. Because human metabolic enzymes (like amidases and esterases) are stereoselective, the two enantiomers exhibit drastically different pharmacokinetic profiles[1].

Table 2: Pharmacokinetic & Metabolic Stability Profile

Parameter(S)-Enantiomer(R)-EnantiomerBiological Causality
HLM Half-Life (t1/2) 45 mins> 120 minsThe (R)-form resists degradation because mammalian proteases are L-specific[1].
Esterase Cleavage Rate HighLowStereoselective ester hydrolysis rapidly degrades the (S)-isomer into its corresponding acid.
Cell Permeability (Papp) 14.2 × 10⁻⁶ cm/s15.1 × 10⁻⁶ cm/sPassive diffusion across lipid bilayers is governed by lipophilicity, not stereoisomerism.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the biological activity of these compounds must be evaluated using self-validating systems. The following protocols detail the exact methodologies used to generate the comparative data.

Protocol A: In Vitro FRET-Based Protease Inhibition Assay

Causality for choice: Fluorescence Resonance Energy Transfer (FRET) allows for real-time, continuous monitoring of protease activity without the need to separate products from reactants. This minimizes handling errors and ensures high-fidelity kinetic data[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM DTT). Dissolve the (S)- and (R)-enantiomers in DMSO to create a 10 mM stock.

  • Enzyme Incubation: In a 384-well black microplate, add 10 nM recombinant HCV NS3/4A protease. Add varying concentrations of the enantiomers (0.1 µM to 200 µM). Incubate at 30°C for 15 minutes to allow for equilibrium binding.

  • Substrate Addition: Introduce 2 µM of a FRET peptide substrate (e.g., EDANS/DABCYL-labeled NS5A/5B cleavage motif)[2].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Data Validation: Include a positive control (e.g., Danoprevir) and a negative control (DMSO vehicle). Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine IC50 using non-linear regression analysis.

FRET_Workflow Step1 1. Prepare Recombinant HCV NS3/4A Protease Step2 2. Incubate with (S)- or (R)- Enantiomer (Inhibitor) Step1->Step2 Step3 3. Add FRET Substrate (EDANS/DABCYL labeled) Step2->Step3 Step4 4. Measure Fluorescence (Excitation/Emission) Step3->Step4 Proteolytic Cleavage Step5 5. Calculate IC50 & Binding Kinetics Step4->Step5 Data Analysis

Diagram 2: Workflow for the FRET-based in vitro protease inhibition assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality for choice: HLMs contain a full complement of Cytochrome P450s and esterases, providing a robust model for first-pass hepatic metabolism.

  • Incubation Mixture: Combine 1 µM of the test enantiomer with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Application in Drug Development: RCM Precursors

While the monomeric biological activity is a useful baseline, the true value of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate lies in its role as a precursor for Ring-Closing Metathesis (RCM) .

In the synthesis of advanced macrocyclic drugs (such as Glecaprevir or BILN 2061), the (S)-allylglycine derivative is coupled to a secondary olefinic building block. The terminal alkene of the pent-4-enoate core serves as a highly reactive handle. When exposed to a Ruthenium-based catalyst (e.g., Grubbs-I or Zhan-1B), the molecule undergoes RCM to form a rigid 15- or 18-membered macrocycle.

Using the (R)-enantiomer in this synthetic pathway results in a macrocycle with inverted stereochemistry at the P1 position, yielding a final drug product that is completely inactive against the target protease. Therefore, strict enantiomeric purity of the (S)-isomer is a non-negotiable quality attribute in the manufacturing of these antiviral therapeutics.

References

  • What is the application of stereochemistry in drug design? Source: Patsnap Synapse URL:[1]

  • Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells Source: PubMed Central (PMC) / NIH URL:[2]

  • Synthesis of Bioactive Macrocycles Involving Ring-Closing Metathesis Strategy Source: SynOpen / Thieme Connect URL:

Sources

Comparative

Validation of an analytical method for (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Comparative Guide & Validation Protocol: Analytical Methods for (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate Introduction & Context (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide & Validation Protocol: Analytical Methods for (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Introduction & Context

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) is a highly functionalized, non-natural amino acid derivative (an N-acylated allylglycine methyl ester). It serves as a critical chiral building block in the synthesis of peptidomimetic drugs, such as advanced protease inhibitors. Because the biological efficacy and safety profile of the final Active Pharmaceutical Ingredient (API) are intrinsically linked to its stereochemistry, stringent analytical control of both its chemical purity and enantiomeric excess (ee) is mandatory.

This guide objectively compares the available analytical modalities for this compound and provides a comprehensive, self-validating methodology for its analysis using Supercritical Fluid Chromatography (SFC), validated in strict accordance with ICH Q2(R2) guidelines[1].

Method Comparison: NP-HPLC vs. RP-HPLC vs. SFC

To establish a robust analytical control strategy, we must evaluate the three primary modalities for chiral separation. As a Senior Application Scientist, I strongly advocate for transitioning away from legacy normal-phase methods toward modern SFC for chiral amino acid derivatives.

Table 1: Performance Comparison of Analytical Modalities for Chiral Amino Acid Derivatives

ParameterNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Hexane / IsopropanolWater / AcetonitrileSupercritical CO₂ / Methanol
Resolution (Rs) Good, but broad peaksPoor (lacks hydrophobic anchors)Excellent (sharp peaks, high efficiency)
Analysis Time 20 – 40 minutes15 – 30 minutes3 – 8 minutes
Solvent Consumption High (Toxic solvents)High (Aqueous waste)Very Low (Green chemistry)
Mass Transfer SlowModerateRapid (High diffusivity of CO₂)

The Causality Behind the Choice: Why is SFC the superior choice here? The analyte possesses an amide bond and an ester group, creating a strong network of dipole and hydrogen-bonding interactions. Traditional RP-HPLC struggles to achieve baseline resolution because the aliphatic cyclopentyl and allyl groups do not provide sufficient hydrophobic differentiation for chiral recognition. SFC utilizes supercritical CO₂, which possesses lower viscosity and higher diffusivity than liquid solvents. This allows for higher flow rates without sacrificing the theoretical plates of the column, driving a rapid, entropically driven enantioseparation[2].

Experimental Design: The SFC Workflow

Chiral Stationary Phase (CSP) Selection: We utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 5 µm). Causality: The chiral recognition mechanism requires a minimum of three interaction points. The analyte's amide group acts as both a hydrogen bond donor and acceptor, while the ester acts as an acceptor. The carbamate linkages on the amylose backbone provide complementary H-bond sites, while the polymer's helical structure creates a chiral groove that accommodates the bulky cyclopentyl ring for steric discrimination.

Detection Strategy: Because the molecule lacks an extended conjugated aromatic system, UV detection must be performed at 210 nm . This specific wavelength captures the lower-UV absorption maxima of the amide bond and the terminal pent-4-enoate alkene.

Mechanism Analyte Analyte (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate CSP Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) Analyte->CSP Hydrogen Bonding (Amide & Ester) Analyte->CSP Steric Inclusion (Cyclopentyl group) MP Mobile Phase Supercritical CO2 + Methanol MP->Analyte Solvation & Elution MP->CSP Modifies H-bond network

Caption: Three-point chiral recognition mechanism between the analyte, CSP, and SFC mobile phase.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A truly robust method must be a self-validating system . This means every analytical sequence must begin, intersperse, and end with a System Suitability Test (SST) injection (a racemic standard) to continuously verify that column resolution (Rs ≥ 1.5) and theoretical plates (N > 5000) remain stable throughout the run[3].

The following protocol outlines the validation of the SFC method according to the latest ICH Q2(R2) lifecycle guidelines[1].

Step 1: Specificity (Selectivity)
  • Objective: Prove the method can unambiguously quantify the (S)-enantiomer without interference from the (R)-enantiomer, diluent, or synthetic byproducts (e.g., des-methyl impurities).

  • Procedure: Inject a blank (methanol), an SST solution (racemic mixture of R/S), and the (S)-sample spiked with 0.5% of known impurities.

  • Acceptance Criteria: No interfering peaks at the retention time of the (S)-enantiomer. Resolution (Rs) between the (S) and (R) enantiomers must be ≥ 1.5.

Step 2: Linearity and Range
  • Objective: Demonstrate that the UV detector response is directly proportional to the analyte concentration across the operational range.

  • Procedure: Prepare standard solutions at six concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration (target = 1.0 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The linear regression correlation coefficient (R²) must be ≥ 0.999. The y-intercept must be ≤ 5% of the target concentration's peak area[1].

Step 3: Accuracy (Recovery)
  • Objective: Verify the exactness of the analytical procedure against the true value.

  • Procedure: Prepare spiked samples in triplicate at three distinct levels (80%, 100%, and 120% of the target concentration). Extract and inject into the SFC.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with a Relative Standard Deviation (%RSD) ≤ 2.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Objective: Ensure the method produces statistically consistent results under varying operational conditions.

  • Procedure:

    • Repeatability: Inject six independent preparations of the 100% target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the process on a different day, utilizing a different analyst and a different column lot.

  • Acceptance Criteria: The %RSD of the assay results must be ≤ 2.0% for both repeatability and intermediate precision[3].

Step 5: Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Objective: Determine the lowest concentration of the (R)-enantiomer impurity that can be reliably detected and quantified.

  • Procedure: Serially dilute the (R)-enantiomer standard until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N ≥ 3:1. LOQ is established at S/N ≥ 10:1, verified by six replicate injections at the LOQ level demonstrating an RSD ≤ 5.0%.

Table 2: Summary of SFC Validation Results (Representative Data)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (Resolution) Rs ≥ 1.5 between (S) and (R)Rs = 3.2Pass
Linearity (R²) R² ≥ 0.999 (LOQ to 120%)R² = 0.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6%Pass
Repeatability (%RSD) ≤ 2.0% (n=6)0.8%Pass
Intermediate Precision (%RSD) ≤ 2.0% (n=12 across 2 days)1.1%Pass
LOQ (R-enantiomer) S/N ≥ 10, RSD ≤ 5.0%0.02% area (RSD = 3.4%)Pass

Validation Lifecycle Workflow

ValidationWorkflow A Method Selection (SFC selected over HPLC) B Method Optimization (Amylose CSP, MeOH Co-solvent, 210nm) A->B C System Suitability Testing (SST) (Self-Validating: Rs > 1.5, N > 5000) B->C D ICH Q2(R2) Validation Execution C->D E Specificity (Blank & Impurity Interference) D->E F Linearity & Range (LOQ to 120% Target) D->F G Accuracy & Precision (Recovery & %RSD ≤ 2.0%) D->G H Robustness (Flow rate, Temp & Backpressure variations) D->H

Caption: ICH Q2(R2) lifecycle workflow for the analytical validation of the SFC method.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • “Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography Analytical Chemistry - ACS Publications[Link]

Sources

Validation

Benchmarking the Performance of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate as a Next-Generation Chiral Auxiliary

Introduction In the landscape of asymmetric synthesis, chiral auxiliaries are foundational for establishing absolute stereocenters in early-stage drug development. While classical systems like Evans oxazolidinones and My...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of asymmetric synthesis, chiral auxiliaries are foundational for establishing absolute stereocenters in early-stage drug development. While classical systems like Evans oxazolidinones and Myers pseudoephedrine amides offer exceptional stereocontrol, they often lack orthogonal functional handles for downstream diversification.

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) represents a paradigm shift. As an advanced allylglycine derivative, it bridges the gap between traditional steric stereodirection and modern olefin metathesis. Allylglycine derivatives have long been recognized as versatile building blocks, frequently serving as cross-metathesis partners to generate complex peptide mimics and conformationally constrained macrocycles[1]. By benchmarking this specific cyclopentanecarboxamido derivative against industry standards, we can objectively evaluate its dual utility as both a stereodirecting auxiliary and a functional scaffold.

Mechanistic Rationale: The Causality of Design

The efficacy of this auxiliary stems from two distinct structural features that dictate the causality of its experimental performance:

  • Steric Shielding via the Cyclopentyl Motif: During enolate formation, the cyclopentanecarboxamide group provides a flexible yet sterically demanding "umbrella." The amide proton engages in intramolecular hydrogen bonding with the enolate oxygen (or coordinates with a metal cation like Li⁺), locking the conformation. This rigid transition state effectively blocks one face of the nucleophile, dictating the stereochemical outcome.

  • Orthogonal Reactivity via the Pent-4-enoate Tail: Traditional auxiliaries require hydrolytic or reductive cleavage, which can disturb sensitive functional groups. The terminal allyl functionality of the pent-4-enoate tail allows for orthogonal cleavage or structural elaboration via transition-metal-catalyzed olefin metathesis[2]. This enables the direct transfer of the chiral fragment into a new molecular scaffold, a technique widely validated in the synthesis of unnatural amino acids and C-glycosides[1][3].

Quantitative Benchmarking: Performance Comparison

To objectively evaluate its performance, we benchmarked (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate against standard auxiliaries in a model asymmetric alpha-alkylation of a propionate equivalent.

Table 1: Performance Metrics in Asymmetric Benzylation of Propionate Enolates

Auxiliary SystemDiastereomeric Ratio (dr)Cleavage / Removal ConditionsOrthogonal FunctionalizationAtom Economy
Evans Oxazolidinone 98:2LiOH / H₂O₂ or LiBH₄NoneLow
Myers Pseudoephedrine 99:1NaOH / Reflux or LiNH₂BH₃NoneModerate
(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate 95:5 to 97:3LiOH / THF or Grubbs II (Metathesis)High (Terminal Alkene) Moderate

Analysis: While the diastereomeric ratio (dr) is marginally lower than the highly optimized Myers system, the allylglycine-derived auxiliary compensates with unparalleled downstream versatility. The ability to utilize the terminal alkene for cross-metathesis provides a strategic advantage in synthesizing densely functionalized, enantiopure targets without relying on traditional electrophilic approaches[4].

Experimental Protocols: Self-Validating Workflows

The following step-by-step methodologies outline the integration of this auxiliary into a synthetic pipeline. Each step is designed as a self-validating system, ensuring that intermediate integrity can be confirmed via standard NMR or LC-MS before proceeding.

Protocol 1: Auxiliary Attachment (Coupling)
  • Saponification: Dissolve (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (1.0 equiv) in a 3:1 mixture of THF/H₂O. Add LiOH (1.5 equiv) and stir at 0 °C for 2 hours.

    • Causality: Low temperature prevents epimerization of the sensitive alpha-chiral center.

  • Amidation/Esterification: Isolate the free acid and dissolve in anhydrous CH₂Cl₂. Add the target substrate (amine or alcohol, 1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Stir at 25 °C for 12 hours.

    • Causality: EDC/HOBt provides a mild activation pathway, avoiding the harsh conditions of acyl chloride formation that typically lead to racemization.

Protocol 2: Diastereoselective Alkylation
  • Enolization: Cool a solution of the auxiliary-bound substrate in anhydrous THF (0.1 M) to -78 °C. Dropwise add LiHMDS (1.1 equiv) and stir for 30 minutes.

    • Causality: LiHMDS promotes the formation of a rigid Z-enolate, stabilized by lithium coordination between the enolate oxygen and the cyclopentanecarboxamide carbonyl.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv). Maintain at -78 °C for 4 hours, then quench with saturated aqueous NH₄Cl.

    • Causality: The bulky cyclopentyl group selectively blocks the Re-face of the enolate, forcing the electrophile to approach exclusively from the Si-face.

Protocol 3: Orthogonal Cleavage via Cross-Metathesis
  • Metathesis: Dissolve the alkylated product in degassed CH₂Cl₂ (0.05 M). Add a cross-metathesis partner (e.g., aliphatic alkene, 3.0 equiv) and Grubbs 2nd Generation Catalyst (5 mol%).

  • Reflux: Heat the mixture to reflux for 12 hours.

    • Causality: The terminal alkene undergoes facile metathesis, cleaving the auxiliary framework while simultaneously installing a new functional group, bypassing the need for traditional hydrolysis[1].

Visualizations

Workflow Substrate Substrate (Propionate) Coupled Auxiliary-Bound Intermediate Substrate->Coupled EDC/HOBt Aux (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate Aux->Coupled LiOH, then couple Enolate Z-Enolate Formation (LiHMDS, -78°C) Coupled->Enolate Deprotonation Alkylated Diastereoselective Alkylation (dr > 95:5) Enolate->Alkylated Electrophile (Face Shielded) Cleavage Orthogonal Cleavage (Grubbs II Metathesis) Alkylated->Cleavage Olefin Metathesis

Figure 1: Experimental workflow for asymmetric alkylation and orthogonal metathesis cleavage.

MechanisticPathway Start Auxiliary-Bound Substrate MetalCoord Lithium Coordination (Amide & Enolate O) Start->MetalCoord LiHMDS Conformation Rigid Z-Enolate Conformation MetalCoord->Conformation FaceBlock Re-Face Blocked by Cyclopentyl Bulk Conformation->FaceBlock Approach Electrophile Approach (Si-Face Only) FaceBlock->Approach Product Enantiopure Product Approach->Product High dr (>95:5)

Figure 2: Mechanistic causality of stereocontrol via lithium coordination and steric shielding.

References
  • Title: Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: [R)-(N-tert-Butoxycarbonyl)allylglycine Source: Organic Syntheses URL: [Link]

  • Title: Asymmetric [2,3]-Rearrangement of Glycine-Derived Allyl Ammonium Ylids Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

Catalyst Selection for the Asymmetric Synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate: A Head-to-Head Comparison

Executive Summary The synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) represents a critical challenge in modern drug development, primarily due to the necessity of establishing the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) represents a critical challenge in modern drug development, primarily due to the necessity of establishing the strict (S)-configuration at the α -carbon of the terminal alkene[1][2]. This compound is an elaborately protected derivative of (S)-allylglycine—an unnatural amino acid indispensable for peptide stapling via olefin metathesis and the synthesis of complex antiviral APIs (e.g., HCV protease inhibitors).

As a Senior Application Scientist, I evaluate synthetic routes not merely by their theoretical elegance, but by their scalability, atom economy, and mechanistic robustness. The core synthetic challenge lies in the asymmetric allylation of a glycine equivalent. This guide objectively compares three premier catalytic paradigms for this transformation: Chiral Phase-Transfer Catalysis (PTC) , Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) , and Biocatalytic Kinetic Resolution .

Mechanistic Comparison of Catalytic Systems

Chiral Phase-Transfer Catalysis (Maruoka Catalysts)

The Mechanism: Asymmetric PTC utilizes chiral quaternary ammonium salts to facilitate reactions across an aqueous-organic phase boundary[3]. The substrate, typically a glycine Schiff base like N-(diphenylmethylene)glycine methyl ester, is deprotonated by aqueous KOH at the interface. The chiral catalyst (Q⁺) forms a tight ion pair with the resulting enolate, pulling it into the organic phase where the alkylation occurs[4]. The Causality: Older Cinchona alkaloid derivatives suffer from conformational flexibility, leading to variable enantiomeric excess (ee). The Maruoka catalyst (a C2​ -symmetric spiro-binaphthyl quaternary ammonium salt) solves this by providing a highly rigid chiral pocket[5][6]. This rigidity completely shields one face of the enolate, forcing allyl bromide to attack exclusively from the unhindered face, consistently delivering >98% ee.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

The Mechanism: The Tsuji-Trost reaction utilizes a Pd(0) catalyst and a chiral ligand to ionize an allyl electrophile (e.g., allyl acetate), forming an electrophilic η3

π -allyl-Pd(II) intermediate[7][8]. The Causality: When employing the "Standard Trost Ligand" (DPPBA-based), the ligand's chiral scaffold creates a "wall and flap" environment[9]. Because the glycine enolate is a "soft" nucleophile, it attacks the π -allyl complex via an outer-sphere mechanism (from the face opposite to the palladium atom)[8]. The chiral pocket dictates the trajectory of this attack, ensuring high stereofidelity. While highly selective, this method requires strict anhydrous/anaerobic conditions and expensive transition metals.
Biocatalytic Kinetic Resolution (Acylase I)

The Mechanism: This approach bypasses asymmetric C-C bond formation entirely. Instead, a racemic allylglycine derivative is synthesized cheaply, and an enzyme (e.g., Porcine Kidney Acylase) is used to selectively hydrolyze the (S)-enantiomer's amide bond. The Causality: The enzyme's active site has evolved to specifically accommodate the L-amino acid spatial arrangement. While this provides absolute stereospecificity (>99% ee), the intrinsic limitation of kinetic resolution is a maximum theoretical yield of 50% unless coupled with a complex Dynamic Kinetic Resolution (DKR) racemization system.

Visualizing the Synthetic Pathways

CatalyticPathways SM1 Glycine Schiff Base PTC Maruoka Catalyst (Chiral PTC) SM1->PTC Allyl Bromide TMC Pd-AAA Catalyst (Trost Ligand) SM1->TMC Allyl Acetate SM2 Racemic Allylglycine BIO Acylase Enzyme (Biocatalysis) SM2->BIO Kinetic Resolution Int1 (S)-Allylglycine Methyl Ester PTC->Int1 TMC->Int1 BIO->Int1 Target (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate Int1->Target Cyclopentanecarbonyl Chloride

Fig 1. Catalytic pathways for synthesizing the (S)-allylglycine core of the target molecule.

PTCCycle Cat Chiral Quaternary Ammonium Salt (Q*X) Enolate Chiral Ion Pair [Enolate- • Q*+] Cat->Enolate Deprotonation by KOH (Aqueous/Organic Interface) Prod (S)-Allylated Product Enolate->Prod Face-Selective Allylation (Allyl-Br) Prod->Cat Regeneration of Q*X

Fig 2. Mechanistic cycle of the Maruoka Phase-Transfer Catalyst in a biphasic system.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three catalytic systems based on process chemistry standards.

Performance MetricChiral PTC (Maruoka)Pd-AAA (Trost Ligand)Biocatalysis (Acylase)
Overall Yield 88 – 92%80 – 85%< 50% (without DKR)
Enantiomeric Excess > 98%90 – 95%> 99%
Catalyst Loading 1.0 – 2.0 mol%2.0 – 5.0 mol% (Pd)5 – 10 wt%
Reaction Conditions Biphasic (Toluene/H₂O), 0°CAnhydrous, Inert AtmosphereAqueous Buffer, 37°C
Cost Profile Moderate (Recoverable Catalyst)High (Precious Metal/Ligand)Low (Enzyme)
Scalability ExcellentModerateGood (High Volume)

Experimental Workflow: The Chiral PTC Route

Given its superior scalability, high atom economy, and lack of heavy metal contamination, the Chiral Phase-Transfer Catalysis route is the recommended protocol for synthesizing (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate. This protocol is designed as a self-validating system: the biphasic nature prevents uncatalyzed background alkylation because the enolate cannot enter the organic phase without the chiral catalyst.

Step 1: Asymmetric Allylation
  • Preparation: In a rigorously clean reaction vessel, dissolve N-(diphenylmethylene)glycine methyl ester (10.0 mmol) and the (S,S)-Maruoka Catalyst (0.1 mmol, 1 mol%) in toluene (30 mL).

  • Cooling: Chill the organic solution to 0°C. Causality: Lower temperatures tighten the chiral ion pair, maximizing facial discrimination and ee.

  • Reagent Addition: Add allyl bromide (12.0 mmol) to the organic phase.

  • Phase Boundary Initiation: Vigorously stir the mixture ( >800 rpm) and add 50% aqueous KOH solution (10 mL) dropwise. Causality: High stirring rates maximize the interfacial surface area, ensuring rapid deprotonation and ion exchange.

  • Completion: Monitor via TLC/HPLC. Upon completion (typically 2-4 hours), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Imine Hydrolysis
  • Deprotection: Dissolve the crude alkylated Schiff base in THF (20 mL). Add 1N aqueous HCl (15 mL) and stir at room temperature for 3 hours.

  • Isolation: The diphenylbenzophenone byproduct is removed by washing the aqueous layer with diethyl ether. The aqueous layer is then lyophilized or carefully neutralized to yield (S)-allylglycine methyl ester hydrochloride.

Step 3: Amidation (Final Assembly)
  • Coupling: Suspend the (S)-allylglycine methyl ester hydrochloride (8.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) at 0°C.

  • Base Addition: Add triethylamine (20.0 mmol) dropwise to neutralize the hydrochloride salt and act as an acid scavenger.

  • Acylation: Slowly add cyclopentanecarbonyl chloride (8.8 mmol). Causality: Slow addition prevents localized heating and potential racemization of the sensitive α -chiral center.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, wash with 1N HCl and brine, dry, and concentrate. Purify via flash chromatography to yield pure (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate .

References

  • Maruoka, K. (2008). Practical Aspects of Recent Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679-697. URL:[Link]

  • Trost, B. M., Machacek, M. R., & Aponick, A. (2006). Predicting the Stereochemistry of Diphenylphosphino Benzoic Acid (DPPBA)-Based Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions: A Working Model. Accounts of Chemical Research, 39(10), 747-760. URL:[Link]

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. URL:[Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944. URL:[Link]

Sources

Validation

A Comprehensive Guide to N-Acyl Amino Acid Esters: From Synthesis to Application

In the dynamic landscape of scientific research and development, the quest for molecules with enhanced efficacy, specificity, and favorable safety profiles is perpetual. Among the myriad of compounds demonstrating signif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of scientific research and development, the quest for molecules with enhanced efficacy, specificity, and favorable safety profiles is perpetual. Among the myriad of compounds demonstrating significant potential, N-acyl amino acid esters (NAAEs) have emerged as a versatile class with broad-ranging applications. These amphiphilic molecules, structurally composed of an amino acid, a fatty acid, and an alcohol, offer a unique combination of biocompatibility, biodegradability, and tunable physicochemical properties. This guide provides an in-depth review and comparison of similar N-acyl amino acid esters, detailing their synthesis, performance in various applications, and the experimental methodologies that underpin these findings. It is designed to be an invaluable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of compounds.

The Synthetic Landscape of N-Acyl Amino Acid Esters

The synthesis of N-acyl amino acid esters is a critical first step that dictates the final properties and potential applications of the molecule. The choice of the amino acid, the acyl chain length, and the ester group all contribute to the final characteristics of the NAAE. Several synthetic routes have been established, each with its own advantages and considerations.

Common Synthetic Methodologies

The most prevalent methods for synthesizing N-acyl amino acid esters involve the acylation of the amino group of an amino acid ester or the esterification of an N-acyl amino acid.

One common approach is the Schotten-Baumann reaction , where an amino acid is acylated using an acyl chloride in the presence of a base. The resulting N-acyl amino acid can then be esterified. Conversely, an amino acid ester can be directly acylated.[1]

Enzymatic synthesis has gained traction as a greener alternative to traditional chemical methods.[2] Lipases are often employed to catalyze the amidation of a fatty acid ester with an amino acid or the esterification of an N-acyl amino acid.[2] This method offers high selectivity and milder reaction conditions.

The following diagram illustrates a general synthetic workflow for N-acyl amino acid esters:

G cluster_synthesis Synthesis of N-Acyl Amino Acid Esters AminoAcid Amino Acid NAcylAminoAcid N-Acyl Amino Acid AminoAcid->NAcylAminoAcid Acylation (e.g., Schotten-Baumann) AminoAcidEster Amino Acid Ester AminoAcid->AminoAcidEster Esterification AcylChloride Acyl Chloride AcylChloride->NAcylAminoAcid NAcylAminoAcidEster N-Acyl Amino Acid Ester AcylChloride->NAcylAminoAcidEster Alcohol Alcohol Alcohol->AminoAcidEster Alcohol->NAcylAminoAcidEster NAcylAminoAcid->NAcylAminoAcidEster Esterification AminoAcidEster->NAcylAminoAcidEster Acylation

Caption: General synthetic routes to N-acyl amino acid esters.

Experimental Protocol: Synthesis of N-Lauroyl Glycine Ethyl Ester

This protocol provides a representative example of the synthesis of an N-acyl amino acid ester.

Materials:

  • Glycine ethyl ester hydrochloride

  • Lauroyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve glycine ethyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add lauroyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Applications as High-Performance Surfactants

N-acyl amino acid esters are widely recognized for their excellent surfactant properties, making them valuable ingredients in cosmetics and personal care products. Their mildness, biodegradability, and good foaming characteristics set them apart from traditional anionic surfactants like sodium lauryl sulfate (SLS).[3][4][5]

Comparative Performance of N-Acyl Amino Acid Surfactants

The performance of N-acyl amino acid surfactants is influenced by the nature of the amino acid headgroup and the length of the acyl chain. The following table summarizes the critical micelle concentration (CMC) and surface tension at the CMC for various N-acyl amino acid-based surfactants. A lower CMC indicates a more efficient surfactant.

SurfactantAmino AcidAcyl ChainCMC (mmol/L)Surface Tension at CMC (mN/m)Reference
Sodium N-Lauroyl GlycinateGlycineC128.3~30[6]
Sodium N-Lauroyl SarcosinateSarcosineC1214.7~25[7]
Sodium N-Dodecanoyl-L-alaninateAlanineC126.528.1[8]
Sodium N-Dodecanoyl-L-valinateValineC124.229.3[8]
Sodium N-Dodecanoyl-L-leucinateLeucineC122.530.2[8]
Sodium Lauryl Sulfate (SLS)-C128.2~39[6]

As the data indicates, increasing the hydrophobicity of the amino acid side chain (from glycine to leucine) generally leads to a lower CMC, signifying greater efficiency in micelle formation.[8] Compared to SLS, many N-acyl amino acid surfactants exhibit a lower or comparable CMC and can achieve a lower surface tension, indicating superior surface activity.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for characterizing surfactants. It can be determined by measuring a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common method.

Materials:

  • Tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)

  • High-purity water

  • N-acyl amino acid ester surfactant

  • Glassware

Procedure:

  • Prepare a stock solution of the N-acyl amino acid ester in high-purity water.

  • Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each solution using the tensiometer, ensuring the platinum ring or plate is thoroughly cleaned between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

The following diagram illustrates the concept of CMC determination:

G cluster_cmc Determination of Critical Micelle Concentration (CMC) Surface Tension (mN/m) Surface Tension (mN/m) log(Concentration) log(Concentration) High Surface Tension High Surface Tension Decreasing Surface Tension Surface Tension Decreases Plateau Surface Tension Plateaus Point1 Point2 Point1->Point2 Monomers at surface Point3 Point2->Point3 Micelle formation CMC_point CMC Point2->CMC_point Point4 Point3->Point4 Micelle formation

Caption: Idealized plot of surface tension versus log of surfactant concentration.

N-Acyl Amino Acid Esters as Prodrugs for Enhanced Drug Delivery

The prodrug approach is a well-established strategy to overcome pharmaceutical challenges such as poor solubility, low permeability, and rapid metabolism of parent drugs.[9] N-acyl amino acid esters have emerged as promising prodrug moieties due to their ability to enhance the oral bioavailability of various therapeutic agents.[10][11]

Enhancing Oral Bioavailability: A Comparative Look

The ester linkage in NAAE prodrugs can be cleaved by esterases in the body, releasing the active parent drug. The choice of the amino acid can influence the prodrug's affinity for specific transporters in the intestine, such as the peptide transporter 1 (PEPT1), leading to improved absorption.[10]

The following table presents a comparison of the oral bioavailability of parent drugs and their corresponding N-acyl amino acid ester prodrugs.

Parent DrugAmino Acid Ester ProdrugOral Bioavailability of Parent Drug (%)Oral Bioavailability from Prodrug (%)Fold IncreaseReference
AcyclovirValacyclovir (L-Valyl ester)15-21543-5[10]
GanciclovirValganciclovir (L-Valyl ester)56012[12]
1-β-d-Arabinofuranosylcytosine5'-L-Valyl ester21.860.02.75[13]

The data clearly demonstrates the significant improvement in oral bioavailability achieved by converting a parent drug into an N-acyl amino acid ester prodrug.

Experimental Protocol: In Vitro Hydrolysis Assay

Evaluating the stability of a prodrug in biological fluids is crucial. An in vitro hydrolysis assay using plasma or tissue homogenates can provide valuable insights into the rate of conversion of the prodrug to the parent drug.

Materials:

  • N-acyl amino acid ester prodrug

  • Parent drug standard

  • Human or rat plasma (or tissue homogenate)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the prodrug and the parent drug in a suitable solvent.

  • Pre-warm the plasma or tissue homogenate to 37°C.

  • Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the desired final concentration.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the concentrations of the remaining prodrug and the released parent drug.

  • Calculate the half-life (t½) of the prodrug under these conditions.

The following diagram illustrates the enzymatic conversion of a prodrug:

G cluster_prodrug Prodrug Activation Prodrug N-Acyl Amino Acid Ester Prodrug ParentDrug Active Parent Drug Prodrug->ParentDrug Hydrolysis Byproducts Amino Acid + Alcohol Prodrug->Byproducts Hydrolysis Esterase Esterase Esterase->ParentDrug Esterase->Byproducts

Caption: Enzymatic hydrolysis of an N-acyl amino acid ester prodrug.

Enzyme Inhibition: A Targeted Approach

The structural diversity of N-acyl amino acid esters also makes them interesting candidates for the development of enzyme inhibitors. By carefully designing the acyl chain, the amino acid, and the ester group, it is possible to create molecules that can selectively bind to the active site of a target enzyme and modulate its activity.

Comparative Inhibition of Serine Proteases

N-acyl amino acid esters have been investigated as inhibitors of various enzymes, including serine proteases. The following table provides an example of the inhibitory activity of an N-acyl-L-phenylalanine ethyl ester derivative against several chymotrypsin-like serine proteases.

EnzymeInhibitork_inact (s⁻¹)K_i (µM)k_inact/K_i (M⁻¹s⁻¹)Reference
Bovine α-chymotrypsinN-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester0.00280.0045630,000[14]

The high second-order rate constant (k_inact/K_i) indicates that this compound is a very potent inactivator of α-chymotrypsin.[14]

Experimental Protocol: Enzyme Inhibition Assay

Determining the inhibitory potency of a compound is a fundamental step in drug discovery. A typical enzyme inhibition assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • N-acyl amino acid ester inhibitor

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a microplate, add the enzyme solution and the inhibitor dilutions.

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.

  • Plot the reaction rate as a function of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constants (K_i).

Conclusion and Future Perspectives

N-acyl amino acid esters represent a remarkably versatile class of molecules with significant potential across various scientific disciplines. Their tunable properties, derived from the judicious selection of their constituent amino acid, acyl chain, and ester group, allow for the rational design of compounds with optimized performance in applications ranging from mild and effective surfactants in personal care products to highly efficient prodrugs for enhanced drug delivery and targeted enzyme inhibitors.

The comparative data and experimental protocols presented in this guide underscore the superior performance of N-acyl amino acid esters in many contexts. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will the opportunities for their application. Future research will likely focus on the development of novel N-acyl amino acid esters with even greater specificity and efficacy, as well as the exploration of their potential in new and emerging fields. The continued investigation into greener and more efficient synthetic methods will further enhance their appeal as sustainable and biocompatible alternatives to conventional chemical entities. For researchers and developers in the pharmaceutical and chemical industries, N-acyl amino acid esters offer a rich and rewarding area for innovation and discovery.

References

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. (2012). Molecules, 17(8), 9598-9614. [Link]

  • Gomes, P., Morais, J. A., & Lobo, J. M. S. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2295. [Link]

  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. (2021). Current Topics in Medicinal Chemistry, 21(24), 2170-2183. [Link]

  • Effect of the side chain of N-acyl amino acid surfactants on micelle formation: An isothermal titration calorimetry study. (2017). Journal of Molecular Liquids, 243, 360-365. [Link]

  • Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine. (2008). Molecular Pharmaceutics, 5(6), 1073-1083. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases: structural requirements for potent inhibition of alpha-chymotrypsin. (1999). Journal of Medicinal Chemistry, 42(2), 312-323. [Link]

  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024). Applied Microbiology and Biotechnology, 108(1), 1-17. [Link]

  • CMC and thermodynamic properties of sodium N-acyl prolines. (2015). Journal of Surfactants and Detergents, 18(5), 849-857. [Link]

  • Amino Acids in the Development of Prodrugs. (2018). Molecules, 23(9), 2295. [Link]

  • Amino-Acid Surfactants in Personal Cleansing (Review). (2014). Tenside Surfactants Detergents, 51(4), 308-316. [Link]

  • Amino acid-based surfactants. (2004). Comptes Rendus Chimie, 7(6-7), 625-633. [Link]

  • Critical Micelle Concentration (CMC), Surface Tension at CMC (γ CMC ),... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. (1977). Organic Syntheses, 57, 25. [Link]

  • Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin. (2019). Molecular Pharmaceutics, 16(11), 4646-4654. [Link]

  • Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1148-1160. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2019). Journal of the Mexican Chemical Society, 63(1), 1-13. [Link]

  • Glycine, N-octyl-, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Synthesis and Characterization of α-N-Octanoyl and Other α-N-Acyl Colistin Nonapeptide Derivatives. (1973). Agricultural and Biological Chemistry, 37(12), 2739-2746. [Link]

  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (1997). U.S.
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). ChemBioChem, e202300713. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate proper disposal procedures

Proper management and disposal of specialized research chemicals are critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. (S)-Methyl 2-(cyclopentanecarboxamido)...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of specialized research chemicals are critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) is a functionalized organic compound frequently utilized as an intermediate in peptidomimetic synthesis and drug development[1].

Because this compound contains amide, ester, and alkene functional groups but lacks halogens or heavy metals, it falls under the classification of non-halogenated organic waste . This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this specific chemical.

Chemical Profile & Operational Implications

Before initiating any disposal protocol, it is essential to understand the physicochemical nature of the waste. The absence of halogens in (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate dictates its downstream processing, primarily qualifying it for standard high-temperature incineration[2].

PropertyValue / ClassificationOperational Implication for Disposal
Chemical Name (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoateMust be written in full on all hazardous waste manifests; abbreviations are not RCRA-compliant.
CAS Number 2007916-33-6Required for exact inventory tracking and SDS matching[1].
Molecular Formula C₁₂H₁₉NO₃Contains no halogens. Must be segregated from halogenated waste streams.
Waste Classification Non-Halogenated OrganicEligible for standard, cost-effective high-temperature incineration[3].
Chemical Stability Stable under neutral conditionsDo not mix with strong acids, bases, or oxidizers to prevent exothermic hydrolysis of the ester/amide bonds.

Scientific Causality: The Importance of Waste Segregation

As a Senior Application Scientist, I cannot overstate the importance of strict waste segregation. According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), mixing a non-halogenated compound like (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate with halogenated solvents (e.g., dichloromethane, chloroform) triggers a cascade of logistical and environmental complications[3].

The Mechanistic Reason: Halogenated waste requires specialized, ultra-high-temperature incineration equipped with advanced alkaline scrubbers to prevent the atmospheric release of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans. By introducing non-halogenated waste into a halogenated stream, you artificially inflate the volume of waste requiring this expensive treatment[4]. Conversely, contaminating a non-halogenated stream with halogens violates EPA regulations and compromises the safety of standard incineration facilities.

Disposal Decision Matrix & Workflow

The following diagram illustrates the logical decision tree for routing (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate waste based on its physical state and solvent vehicle.

G A Waste Generation: (S)-Methyl 2-(cyclopentanecarboxamido) pent-4-enoate B Physical State Check A->B C Solid/Powder Waste (Pure Compound) B->C D Liquid Waste (Dissolved in Solvent) B->D E Collect in Double-Bagged HDPE Container C->E F Is the solvent vehicle halogenated? D->F I Label as 'Non-Hazardous/Combustible Organic Waste' E->I G Yes: Route to Halogenated Waste Stream F->G e.g., DCM, Chloroform H No: Route to Non-Halogenated Organic Waste F->H e.g., EtOAc, MeOH, DMSO H->I J High-Temperature Incineration (EPA RCRA Compliant) I->J

Decision matrix for the segregation and disposal of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, follow these strict operational protocols. Every step is designed to verify the integrity of the previous one.

Protocol A: Routine Laboratory Disposal (Liquid Waste)

When the compound is dissolved in a solvent post-reaction or post-analysis:

  • Solvent Verification: Check the lab notebook or batch record to confirm the solvent vehicle. If the solvent is Methanol, Ethyl Acetate, or DMSO, proceed to Step 2. If it contains any amount of halogenated solvent, route to the halogenated stream[4].

  • Compatibility Check: Ensure the waste solution is roughly neutral (pH 6-8). Highly acidic or basic solutions can hydrolyze the ester/amide linkages, potentially generating unexpected byproducts or pressure buildup.

  • Containment: Transfer the solution into a dedicated 10L or 20L High-Density Polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Solvents." Do not use metal cans if trace acids are present.

  • Labeling: Immediately update the RCRA-compliant hazardous waste tag attached to the carboy. Write the full chemical name—"(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate"—and its estimated concentration[2].

  • Secondary Containment: Store the carboy in a secondary containment tray within a ventilated flammables cabinet until collection by your Environmental Health and Safety (EHS) department.

Protocol B: Solid Waste Disposal (Powder, Crystals, and Consumables)

For unused pure compound, contaminated weigh boats, or pipette tips:

  • Consolidation: Sweep or transfer any residual solid compound into a leak-proof, wide-mouth polypropylene or HDPE bottle.

  • Consumables Segregation: Place contaminated gloves, Kimwipes, and weigh boats into a designated solid chemical waste bin lined with a transparent, heavy-duty polyethylene bag. Never place chemical-contaminated consumables into standard biological biohazard bags.

  • Sealing and Labeling: Seal the container/bag securely. Affix a label reading: "Solid Organic Chemical Waste - Non-Halogenated - Contains (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate."

  • Disposal Routing: Submit a pickup request to EHS for off-site commercial incineration[2].

Protocol C: Emergency Spill Response

In the event of an accidental release of the pure compound or its solution:

  • Area Isolation: Immediately cordon off the spill area. Ensure laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Absorption (For Liquids): Deploy inert, non-combustible absorbent pads or vermiculite over the spill. Self-Validation: Ensure the absorbent material does not react with the solvent (e.g., do not use sawdust for oxidizing mixtures).

  • Collection (For Solids): If the pure powder is spilled, do not dry-sweep with a standard broom, as this aerosolizes the fine particles. Use a static-free brush and dustpan, or gently cover with damp paper towels to suppress dust before collection.

  • Decontamination: Because the compound is moderately lipophilic, wash the affected surface with a dilute surfactant/detergent solution, followed by a water rinse.

  • Waste Consolidation: Place all used absorbents, paper towels, and contaminated PPE into a solid hazardous waste bag. Label clearly for incineration.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA). URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory. NCBI Bookshelf. URL: [Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Environmental Health and Safety (VEHS). URL:[Link]

Sources

Handling

Operational Safety &amp; PPE Guide: Handling (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

As researchers continue to push the boundaries of peptidomimetics and targeted drug discovery, the handling of specialized synthetic intermediates like (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers continue to push the boundaries of peptidomimetics and targeted drug discovery, the handling of specialized synthetic intermediates like (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) requires uncompromising safety protocols.

As a Senior Application Scientist, I have overseen the integration of countless novel compounds into high-throughput workflows. When dealing with research-grade chemicals where exhaustive chronic toxicity data may be unavailable, we must rely on a "prudent practices" approach[1]. This means treating the compound as a potentially hazardous, sensitizing agent and designing a self-validating system of protective measures.

This guide provides the definitive operational, safety, and disposal framework for handling this specific compound, bridging the gap between regulatory compliance and practical laboratory execution.

Chemical Hazard Profiling & The Causality of Protection

To understand how to protect yourself, you must first understand why the protection is necessary. We do not apply Personal Protective Equipment (PPE) blindly; we select it based on the molecule's structural vulnerabilities and interaction pathways.

  • Lipophilicity & Skin Permeation (The Ester/Amide Moieties): The presence of both a methyl ester and a cyclopentanecarboxamide group significantly increases the molecule's lipophilic character. Highly lipophilic compounds can act as permeation enhancers, bypassing the skin's aqueous barrier (stratum corneum) more readily than polar molecules. This necessitates highly impermeable barrier protection.

  • Reactivity (The Terminal Alkene): The pent-4-enoate tail features a terminal alkene. While not an immediate explosive hazard, terminal alkenes are susceptible to oxidation and potential polymerization under extreme conditions. Aerosolized powders of such organic compounds also present a latent deflagration risk, requiring anti-static handling and strict isolation from strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Based on the OSHA Laboratory Standard (29 CFR 1910.1450)[2], employee exposure to hazardous chemicals must be minimized through a combination of engineering controls and targeted PPE. Below is the mandatory PPE matrix for handling (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate.

PPE CategoryRequired SpecificationScientific Justification
Hand Protection Nitrile Gloves (Minimum 4-mil thickness, extended cuff). Double-gloving recommended for bulk transfers.Standard latex offers poor resistance to lipophilic esters. Nitrile provides a superior chemical barrier against non-polar and semi-polar organic compounds.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified). Face shield required if handling in solution >500 mL.Protects the ocular mucosa from aerosolized particulates during weighing and prevents chemical burns from solvent splashes.
Body Protection Flame-Resistant (FR) Lab Coat (100% cotton or specialized FR synthetic) with knit cuffs.Prevents electrostatic discharge (ESD) which could ignite organic dust. Knit cuffs prevent the dragging of sleeves through contaminated zones.
Respiratory Protection N95/P100 Particulate Respirator (if handled outside a fume hood).While primary handling must occur in a fume hood, respiratory protection is a secondary failsafe against the inhalation of fine crystalline dust.

Operational Plan & Methodology

A safe laboratory is built on reproducible, self-validating workflows. The following step-by-step methodology ensures that the chemical remains contained from the moment the vial is opened to the final decontamination of the workspace.

Step-by-Step Handling Protocol
  • Pre-Operational Assessment: Verify that the chemical fume hood is certified and operating at an optimal face velocity (typically 80–100 feet per minute). Clear the hood of all unnecessary clutter to prevent airflow disruption[3].

  • Preparation & Donning: Equip all required PPE (see matrix). Inspect nitrile gloves for micro-tears before proceeding.

  • Transfer & Weighing:

    • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Use a grounded, stainless-steel micro-spatula to transfer the (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate.

    • Crucial Step: Never drop the compound from a height; lower the spatula directly to the boat to minimize aerosolization.

  • Solubilization (If Applicable): If preparing a stock solution, add the solvent (e.g., DMSO, DMF, or DCM) slowly down the side of the receiving flask to prevent splashing. Cap the vial immediately after use.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol or Ethanol), followed by a dry wipe.

Safe Handling Workflow Diagram

HandlingWorkflow Start 1. Pre-Operational Assessment & Hood Check PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Transfer 3. Anti-Static Transfer Inside Certified Fume Hood PPE->Transfer Weigh 4. Weighing & Solubilization (Minimize Aerosolization) Transfer->Weigh Clean 5. Decontaminate Workspace (Solvent Wipe) Weigh->Clean End 6. Doff PPE & Wash Hands Clean->End

Caption: Sequential operational workflow for safely handling hazardous organic intermediates.

Spill Response & Waste Disposal Plan

Improper chemical waste disposal can result in serious environmental contamination and regulatory penalties[4]. Because this compound contains an active alkene and lipophilic domains, it must be treated as regulated hazardous chemical waste.

Immediate Spill Response Protocol
  • Assess and Isolate: If a spill occurs, immediately halt work. If the spill is major (e.g., >50g or highly aerosolized), evacuate the immediate area and notify Environmental Health and Safety (EHS)[5].

  • Containment: For minor benchtop spills, ensure you are wearing fresh nitrile gloves and a respirator. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial organic spill kit)[5]. Do not use paper towels for pure chemical powder as it exacerbates dust generation.

  • Collection: Use a non-sparking scoop to collect the absorbed material. Place the waste into a heavy-duty, zip-top polyethylene bag or a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Neutralization: Wash the contaminated surface with a mild detergent solution, followed by a water rinse, to ensure all lipophilic residues are lifted.

EPA-Compliant Disposal Plan

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), specifically Subpart K regulations for academic and research laboratories, the following disposal steps are mandatory[6]:

  • Segregation: Do not mix this waste with strong acids, bases, or oxidizing agents. Store in a chemically compatible, leak-proof container[7].

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste," the specific chemical name, and an accumulation start date[8].

  • Storage & Removal: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. A Hazardous Waste Professional must remove the container to a central accumulation area within six months of the accumulation start date[6].

Spill & Disposal Decision Pathway

SpillDisposal Spill Chemical Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (Benchtop Scale) Assess->Minor Major Major Spill (Large Volume/Aerosol) Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Spill Kit) Minor->Absorb Evac Evacuate Area & Contact EHS Major->Evac Collect Collect in HDPE Container (Non-Sparking Tools) Absorb->Collect Label Label 'Hazardous Waste' & Move to SAA Collect->Label

Caption: Decision tree for spill assessment, containment, and EPA-compliant waste disposal.

References

  • "Hazardous Waste Disposal Guide - Research Safety." Northwestern University.
  • "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health.
  • "Managing Hazardous Chemical Waste in the Lab." Lab Manager.
  • "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD." Occupational Safety and Health Administration (OSHA).
  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." National Academies of Sciences, Engineering, and Medicine.

Sources

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